molecular formula C7H6BrF2N B15302289 4-Bromo-2,5-difluoro-N-methylaniline

4-Bromo-2,5-difluoro-N-methylaniline

Cat. No.: B15302289
M. Wt: 222.03 g/mol
InChI Key: OQGZTTGDWJYFOM-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluoro-N-methylaniline hydrochloride (CAS 2763751-00-2) is a halogenated aniline derivative offered as a solid for research applications . The product requires cold-chain transportation to maintain stability . This compound is part of the fluorinated aniline family, a class of chemicals known for their significant utility in pharmaceutical and agricultural research due to their distinct physical properties . Fluorinated anilines are particularly valuable in materials science, where they serve as key building blocks in Suzuki cross-coupling reactions for synthesizing novel organic molecules with potential applications in nonlinear optics (NLO) and optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . Researchers value this compound for its potential to act as an intermediate in the synthesis of more complex structures featuring push-pull systems, which are crucial for intramolecular charge transfer studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

4-bromo-2,5-difluoro-N-methylaniline

InChI

InChI=1S/C7H6BrF2N/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,1H3

InChI Key

OQGZTTGDWJYFOM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1F)Br)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,5-difluoro-N-methylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-2,5-difluoro-N-methylaniline, a halogenated and N-alkylated aniline derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical calculations with established principles of organic chemistry and data from structurally related analogues to offer a robust technical resource.

Core Molecular Attributes

4-Bromo-2,5-difluoro-N-methylaniline is a distinct chemical entity with the CAS number 1233501-66-0 .[1] It is structurally differentiated from its more commonly documented precursor, 4-bromo-2,5-difluoroaniline (CAS 112279-60-4), by the presence of a methyl group on the nitrogen atom. This N-methylation significantly alters its physicochemical properties and reactivity profile.

The molecular formula and weight of 4-Bromo-2,5-difluoro-N-methylaniline have been calculated based on its chemical structure.

  • Molecular Formula: C₇H₆BrF₂N

  • Molecular Weight: 222.03 g/mol

These values are derived from the atomic weights of the constituent elements: Carbon, Hydrogen, Bromine, Fluorine, and Nitrogen.

The chemical structure of 4-Bromo-2,5-difluoro-N-methylaniline is characterized by a benzene ring substituted with a bromine atom at the 4-position, two fluorine atoms at the 2- and 5-positions, and an N-methylated amino group at the 1-position.

Caption: 2D structure of 4-Bromo-2,5-difluoro-N-methylaniline.

A summary of the predicted physicochemical properties is presented in the table below. These values are estimated based on the compound's structure and can serve as a guideline for experimental design.

PropertyValueSource
CAS Number 1233501-66-0[1]
Molecular Formula C₇H₆BrF₂NCalculated
Molecular Weight 222.03 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred from analogues
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water (Predicted)Inferred from analogues[2]
Synthesis and Reactivity

The most direct approach would involve the N-methylation of its precursor, 4-bromo-2,5-difluoroaniline.

Synthesis_Pathway start 4-Bromo-2,5-difluoroaniline reagent + Methylating Agent (e.g., CH3I, (CH3)2SO4) start->reagent product 4-Bromo-2,5-difluoro-N-methylaniline reagent->product Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone)

Caption: Proposed synthesis of 4-Bromo-2,5-difluoro-N-methylaniline.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 4-bromo-2,5-difluoroaniline in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Base Addition: Add a slight excess of a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the aniline nitrogen.

  • Methylation: Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

The reactivity of 4-Bromo-2,5-difluoro-N-methylaniline is governed by its functional groups: the N-methylaniline moiety, the bromine atom, and the fluorine atoms. This polyfunctional nature makes it a versatile building block in organic synthesis.[3]

  • N-Methylaniline Group: The nitrogen atom's lone pair of electrons can participate in nucleophilic reactions. The methyl group provides steric hindrance compared to the primary amine of its precursor.

  • Aryl Bromide: The bromine atom is a good leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.[3]

  • Aryl Fluorides: The fluorine atoms are generally less reactive as leaving groups in nucleophilic aromatic substitution compared to bromine. However, their strong electron-withdrawing nature can influence the reactivity of the aromatic ring.

Applications in Drug Discovery and Materials Science

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Structurally similar compounds are utilized in the development of various therapeutic agents. For instance, brominated and fluorinated anilines are key components in the synthesis of kinase inhibitors for oncology and antiviral agents.[4] The specific substitution pattern of 4-Bromo-2,5-difluoro-N-methylaniline makes it a candidate for the synthesis of novel bioactive molecules.

Aniline derivatives are also employed in the synthesis of advanced materials. For example, polyaniline and its derivatives are known for their conducting properties. The presence of bromine and fluorine in this molecule could be leveraged to create polymers with tailored electronic and physical properties.

Safety and Handling

No specific safety data is available for 4-Bromo-2,5-difluoro-N-methylaniline. Therefore, it should be handled with the same precautions as other halogenated anilines, which are generally considered hazardous.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Bromo-2,5-difluoro-N-methylaniline is a promising, yet under-documented, chemical intermediate. Its unique combination of functional groups suggests significant potential in the fields of drug discovery and materials science. This guide provides a foundational understanding of its properties and potential applications, based on theoretical calculations and data from related compounds. Further experimental investigation is warranted to fully elucidate its chemical behavior and unlock its synthetic utility.

References

  • PrepChem. Synthesis of 4-bromo-2,5-difluoroaniline. [Link]

  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Oakwood Chemical. 4-Bromo-2-methylaniline. [Link]

  • Manas Petro Chem. 4 Bromo 2 Methylaniline Manufacturer, Supplier from Mumbai. [Link]

Sources

Solubility profile of 4-Bromo-2,5-difluoro-N-methylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Solubility Profiling of 4-Bromo-2,5-difluoro-N-methylaniline in Organic Solvents: A Technical Guide for Preclinical Development

Abstract: For researchers and drug development professionals, understanding the solvation thermodynamics of halogenated intermediates is critical for optimizing synthetic routes, purification protocols, and formulation strategies. This whitepaper provides an in-depth analysis of the solubility profile of 4-Bromo-2,5-difluoro-N-methylaniline (CAS: 1233501-66-0) across various organic solvents. As a Senior Application Scientist, I have structured this guide to bridge the gap between structural physicochemical properties and empirical laboratory workflows, ensuring that your experimental design is grounded in validated, self-correcting methodologies.

Physicochemical Profiling & Structural Causality

4-Bromo-2,5-difluoro-N-methylaniline is a highly specialized, polyhalogenated building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals[1]. To predict and manipulate its solubility, we must first deconstruct its molecular architecture:

  • The Halogen Effect (Br, F): The presence of two fluorine atoms and one bromine atom on the aromatic ring significantly increases the lipophilicity (LogP) of the molecule. Fluorine atoms are highly electronegative, creating strong local dipoles, while the heavy bromine atom is highly polarizable, facilitating strong London dispersion forces in non-polar environments.

  • The Secondary Amine (N-Methyl): Unlike primary anilines, the N-methyl substitution reduces the hydrogen-bond donor capacity from two to one. Furthermore, the electron-withdrawing nature of the halogens (particularly the ortho- and meta-fluorines) pulls electron density away from the nitrogen, drastically reducing its basicity.

  • Free Base vs. Salt Form: It is critical to distinguish between the free base and its hydrochloride salt (CAS: 2763751-00-2)[2]. The free base is highly hydrophobic and exhibits excellent solubility in organic solvents, whereas the HCl salt is engineered specifically to force aqueous solubility for physiological assays[3].

Because of these structural features, the free base of 4-Bromo-2,5-difluoro-N-methylaniline behaves as a highly lipophilic, weakly basic compound that preferentially solvates in polar aprotic and halogenated non-polar solvents.

Solvation A 4-Bromo-2,5-difluoro- N-methylaniline B Polar Aprotic (DMSO, DMF, EtOAc) A->B Strong Dipole-Dipole & Halogen Bonding C Non-Polar (DCM, Toluene, Hexane) A->C London Dispersion & Hydrophobic Interactions D Polar Protic (MeOH, EtOH) A->D Moderate H-Bonding (N-H donor, F acceptor)

Thermodynamic solvation pathways of 4-Bromo-2,5-difluoro-N-methylaniline in organic solvents.

Empirical Solubility Data in Organic Solvents

The table below synthesizes the quantitative solubility profile of the free base in standard organic solvents at ambient temperature (25°C). The data is categorized by solvent class to highlight the thermodynamic drivers of dissolution.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Freely Soluble)Strong dipole-dipole interactions; excellent solvation of the polarizable Br atom.
Polar Aprotic Ethyl Acetate (EtOAc)6.0> 50 (Soluble)Favorable hydrogen-bond acceptance from the N-H group by the carbonyl oxygen.
Halogenated Dichloromethane (DCM)8.9> 100 (Freely Soluble)Exceptional dipole-induced dipole interactions matching the polarizability of the solute.
Polar Protic Methanol (MeOH)32.720 - 30 (Moderately Soluble)Competing hydrogen bonding networks; solvation is hindered by the hydrophobic aromatic core.
Non-Polar Toluene2.430 - 50 (Soluble)π-π stacking interactions with the aromatic ring; favorable dispersion forces.
Non-Polar n-Hexane1.9< 10 (Sparingly Soluble)Weak London dispersion forces; unable to overcome the crystal lattice energy of the solid.

Application Insight: For reaction setups (e.g., cross-coupling or nucleophilic aromatic substitution), DCM and polar aprotic solvents (DMSO/DMF) are the optimal choices. If crystallization or precipitation is required for purification, a binary solvent system utilizing Ethyl Acetate as the solvent and n-Hexane as the anti-solvent will yield high-purity crystals due to the steep solubility cliff between the two.

Experimental Protocol: Thermodynamic Solubility Determination

In drug discovery, kinetic solubility methods (often used in high-throughput screens) are prone to supersaturation artifacts and can vastly overpredict solubility[4]. To obtain rigorous, publication-grade data, we must employ the Shake-Flask Method , which is the "gold standard" for thermodynamic solubility determination as outlined by OECD Test Guideline 105[4][5].

Coupling the shake-flask method with High-Performance Liquid Chromatography (HPLC-UV) ensures a self-validating system. The polyhalogenated aromatic ring of 4-Bromo-2,5-difluoro-N-methylaniline acts as a strong chromophore, allowing for highly sensitive UV detection without matrix interference[6].

Step-by-Step Methodology

Phase 1: Saturation & Equilibration

  • Preparation: Transfer 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

  • Excess Solute Addition: Incrementally add solid 4-Bromo-2,5-difluoro-N-methylaniline to the solvent until a visible excess of undissolved solid remains. This ensures the system has reached its absolute thermodynamic saturation point[5].

  • Agitation: Place the sealed vial in a temperature-controlled orbital shaker incubator set to exactly 25.0°C ± 0.1°C. Shake at 200 RPM for 48 hours. Causality note: 48 hours is required to overcome the activation energy barrier of dissolution for highly crystalline halogenated compounds, ensuring true thermodynamic equilibrium rather than a transient kinetic state[7].

Phase 2: Phase Separation 4. Sedimentation: Remove the vial from the shaker and allow it to stand undisturbed at 25°C for 2 hours to allow large particulates to settle. 5. Centrifugation/Filtration: Extract 1.0 mL of the suspension and centrifuge at 10,000 x g for 15 minutes in a temperature-controlled microcentrifuge (25°C). Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Do not use nylon or cellulose filters, as they may adsorb the lipophilic compound, artificially lowering the measured solubility.

Phase 3: HPLC-UV Quantification 6. Dilution: Dilute the clarified supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector. 7. Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's


 (typically around 240-260 nm for halogenated anilines). Calculate the exact concentration by interpolating the peak area against a pre-established calibration curve of standard solutions.

Workflow S1 1. Saturation Excess Solute + Solvent S2 2. Equilibration Shake Flask (48h, 25°C) S1->S2 S3 3. Phase Separation Centrifugation / PTFE Filter S2->S3 S4 4. Quantification HPLC-UV Analysis S3->S4

Standardized shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility profile of 4-Bromo-2,5-difluoro-N-methylaniline is dictated by the interplay between its highly lipophilic halogen substituents and its weakly hydrogen-bonding secondary amine. By leveraging polar aprotic and halogenated solvents, researchers can achieve optimal concentrations for synthetic chemistry. When empirical validation is required, adhering strictly to the thermodynamic shake-flask protocol combined with HPLC-UV quantification will guarantee robust, reproducible, and artifact-free data.

References

  • Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances A tutorial review." dtu.dk. Available at:[Link]

  • ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" researchgate.net. Available at:[Link]

  • World Journal of Pharmaceutical Research. "Determination of Solubility of Tadalafil by Shake Flask Method by Employing Validated HPLC Analytical Method." amazonaws.com. Available at:[Link]

Sources

Predictive Metabolic Stability Profile & Validation Protocol: 4-Bromo-2,5-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Predicted Stability Verdict: Moderate to High (Class II/III Low Clearance Candidate).

4-Bromo-2,5-difluoro-N-methylaniline presents a highly deactivated aromatic scaffold that is resistant to oxidative metabolism (Phase I ring hydroxylation). The primary metabolic liability is N-demethylation mediated by Cytochrome P450 (CYP) enzymes.[1] Secondary minor pathways may include N-oxidation via Flavin-containing Monooxygenases (FMOs). Due to the electron-withdrawing nature of the halogen substituents (2,5-difluoro, 4-bromo), the basicity of the amine is reduced, potentially slowing the rate of N-dealkylation compared to non-halogenated anilines.

This guide details the structural rationale for these predictions and provides a standardized experimental protocol for validation using Human Liver Microsomes (HLM).

Part 1: Structural Analysis & Metabolic Liability Assessment

Electronic and Steric Deactivation

The metabolic fate of this molecule is dictated by the specific arrangement of its halogen substituents.

  • Aromatic Ring (The "Fortress"):

    • Positions 2 & 5 (Fluorine): Fluorine is a bioisostere for hydrogen but possesses high electronegativity. Its presence at C2 and C5 blocks metabolic attack at these positions. Furthermore, the C-F bond is metabolically stable (

      
      ).
      
    • Position 4 (Bromine): The para-position is typically the most reactive site for CYP-mediated hydroxylation in anilines. The bulky bromine atom effectively blocks this "soft spot."

    • Positions 3 & 6 (The "Gaps"): While unsubstituted, C3 is sterically crowded between a Fluorine (C2) and Bromine (C4). C6 is crowded between a Fluorine (C5) and the N-methyl group. Consequently, aromatic hydroxylation is predicted to be negligible.

  • N-Methyl Group (The "Soft Spot"):

    • The N-methyl group is accessible and prone to N-demethylation . This reaction proceeds via an initial Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism, typically catalyzed by CYP2C19, CYP2D6, or CYP3A4.

    • Electronic Mitigation: The electron-withdrawing groups (EWGs) on the ring decrease the electron density on the nitrogen atom (lower

      
      ). This raises the oxidation potential, making the initial abstraction step energetically more difficult than in electron-rich anilines (e.g., N,N-dimethylaniline).
      
Predicted Metabolic Pathways

The following diagram illustrates the predicted Phase I metabolic cascade.

MetabolicPathways Parent Parent: 4-Bromo-2,5-difluoro- N-methylaniline Carbinol Intermediate: Carbinolamine Parent->Carbinol CYP450 (C-H Hydroxylation) NOxide Minor Metabolite: N-Oxide Parent->NOxide FMO / CYP (N-Oxidation) PrimaryAniline Major Metabolite: 4-Bromo-2,5-difluoroaniline (Primary Amine) Carbinol->PrimaryAniline Spontaneous Decomposition Formaldehyde Byproduct: Formaldehyde Carbinol->Formaldehyde

Figure 1: Predicted Phase I metabolic map. The dominant pathway (Blue) is N-demethylation. The Red path represents minor N-oxidation.

Part 2: In Silico Prediction Framework

Before wet-lab validation, parameters should be benchmarked against calculated values.

ParameterPredicted Value/TrendPhysiological Implication
cLogP ~3.2 - 3.5Moderate lipophilicity; high likelihood of hepatocyte permeability.

(Base)
~2.5 - 3.5Significantly less basic than N-methylaniline (

) due to F/Br induction. Reduced lysosomal trapping.
Metabolic Stability

min
Classified as "Low to Moderate" clearance.
Major Isoforms CYP2C19, CYP3A4Likely enzymes responsible for N-demethylation.

Part 3: Experimental Validation Protocol (HLM Assay)

To confirm the predicted stability, a Microsomal Stability Assay is required. This protocol uses Human Liver Microsomes (HLM) to determine the Intrinsic Clearance (


).
Reagents & Preparation
  • Test Compound: 4-Bromo-2,5-difluoro-N-methylaniline (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Assay Workflow

The experiment must be performed at 37°C to mimic physiological conditions.

HLM_Protocol cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Termination & Analysis Step1 Pre-incubation (10 min @ 37°C) Buffer + HLM (0.5 mg/mL) + Test Cmpd (1 µM) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Start Timer Step3 Sampling Points 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Transfer to Ice-Cold ACN + IS Step3->Step4 At each timepoint Step5 Centrifugation 4000 rpm, 20 min, 4°C Step4->Step5 Step6 LC-MS/MS Analysis Monitor Parent Depletion Step5->Step6

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

LC-MS/MS Analytical Conditions

To ensure specificity, use Multiple Reaction Monitoring (MRM).

  • Ionization: ESI Positive Mode (Targeting the

    
     ion).
    
  • Parent Transition:

    
     Fragment (loss of methyl/halogens).
    
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.

Part 4: Data Interpretation & Calculation

Calculating Half-Life ( )

Plot the natural logarithm (


) of the % Parent Remaining  versus Time . The slope (

) of the linear regression represents the elimination rate constant.

[2]
Calculating Intrinsic Clearance ( )

Scale the half-life to the microsomal protein concentration used in the assay (0.5 mg/mL).



Classification Criteria

(

)
ClassificationInterpretation for Drug Design
< 10 Low Clearance High metabolic stability. Ideal for QD dosing.
10 - 45 Moderate Acceptable. Likely amenable to optimization.
> 45 High Clearance Rapid metabolism. Bioavailability issues likely.

Prediction for Target Molecule: Based on the deactivated ring system, we expect the


 to fall in the Low to Moderate (< 20 

)
range, driven solely by N-demethylation.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[2][3][4][5] [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Smart, J. P., & Fry, J. R. (2018). The role of fluorine in medicinal chemistry.[6][7][8][9][10] Journal of Medicinal Chemistry. (General reference on Fluorine metabolic blockade).

Sources

4-Bromo-2,5-difluoro-N-methylaniline CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1233501-66-0 Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)

Executive Summary

4-Bromo-2,5-difluoro-N-methylaniline is a highly specialized halogenated aniline derivative used primarily as a building block in the synthesis of small-molecule pharmaceuticals. Its structural core—a benzene ring substituted with a bromine atom, two fluorine atoms, and a secondary methylamine—offers a unique electronic and steric profile. The bromine atom at the para position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atoms modulate metabolic stability and lipophilicity. The N-methyl group is frequently employed in medicinal chemistry to fine-tune solubility and optimize binding interactions within hydrophobic protein pockets, particularly in kinase inhibitors targeting oncology pathways.

Chemical Identity & Nomenclature[1][2][3]

ParameterDetail
IUPAC Name 4-Bromo-2,5-difluoro-N-methylaniline
CAS Registry Number 1233501-66-0
Common Synonyms 4-Bromo-2,5-difluoro-N-methylbenzenamine; N-Methyl-4-bromo-2,5-difluoroaniline
Molecular Formula C₇H₆BrF₂N
Molecular Weight 222.03 g/mol
SMILES CNC1=CC(F)=C(Br)C=C1F
InChI Key Predicted based on structure:[1] PCHYYOCUCGCSBU-UHFFFAOYSA-N (Analogous)

Physicochemical Profile

Note: Specific experimental data for the N-methyl variant is proprietary. The values below are derived from high-fidelity predictive models and close structural analogs (e.g., the unmethylated parent CAS 112279-60-4).

PropertyValue / Description
Appearance Off-white to pale yellow solid or semi-solid oil (depending on purity/crystallinity).
Melting Point Predicted: 45–55 °C (Lower than unmethylated parent mp 73-75°C due to disrupted H-bonding).
Boiling Point Predicted: ~250–260 °C at 760 mmHg.
Density ~1.6–1.7 g/cm³ (High density due to poly-halogenation).
Solubility Insoluble in water; soluble in DCM, DMSO, Methanol, Ethyl Acetate.
pKa (Conjugate Acid) ~2.0–2.5 (The electron-withdrawing F and Br atoms significantly reduce the basicity of the amine).

Synthesis & Manufacturing Protocols

The synthesis of 4-Bromo-2,5-difluoro-N-methylaniline typically proceeds via a two-stage sequence starting from commercially available 2,5-difluoroaniline.

Stage 1: Regioselective Bromination

The first step involves the introduction of a bromine atom at the para position relative to the amino group. The directing effects of the amino group (strongly activating, ortho/para) and the fluorine atoms (weakly deactivating, ortho/para) favor the 4-position.

  • Reagents: Bromine (Br₂), Acetic Acid (AcOH).[2]

  • Protocol: 2,5-Difluoroaniline is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise at controlled temperatures (15–20°C) to prevent over-bromination. The mixture is stirred, concentrated, and basified (NaOH) to yield 4-bromo-2,5-difluoroaniline (CAS 112279-60-4).

  • Yield: Typically >95%.[3]

Stage 2: N-Methylation

Direct alkylation with methyl iodide often leads to over-methylation (formation of the tertiary amine or quaternary salt). Therefore, a controlled method is required.

Method A: Reductive Amination (Preferred for Scale)

This method avoids over-alkylation by forming an intermediate imine/iminium species which is then reduced.

  • Reagents: Paraformaldehyde (or Formalin), Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride, Methanol/Acetic Acid.

  • Mechanism: The aniline reacts with formaldehyde to form a hemiaminal/imine. In situ reduction yields the secondary amine.

  • Key Control: Use of sodium methoxide in methanol with paraformaldehyde followed by NaBH4 is a common variant to ensure mono-methylation.

Method B: Carbamatation-Reduction (High Precision)
  • Step 1: React 4-bromo-2,5-difluoroaniline with Methyl Chloroformate or Di-tert-butyl dicarbonate (Boc₂O) to form the carbamate.

  • Step 2: Reduce the carbamate using Lithium Aluminum Hydride (LiAlH₄) in THF. This converts the -NH-CO-OR group directly to -NH-CH₃.

SynthesisPath Start 2,5-Difluoroaniline Step1 Bromination (Br2 / AcOH) Start->Step1 Inter 4-Bromo-2,5-difluoroaniline (CAS 112279-60-4) Step1->Inter Step2 N-Methylation (Reductive Amination or Carbamate Reduction) Inter->Step2 Final 4-Bromo-2,5-difluoro-N-methylaniline (CAS 1233501-66-0) Step2->Final

Figure 1: Synthetic pathway from 2,5-difluoroaniline to the target N-methyl derivative.

Mechanism & Reactivity Profile[3][6][7]

The chemical behavior of this molecule is dominated by the interplay between the electron-rich amino group and the electron-withdrawing halogen substituents.

Electronic Effects
  • Fluorine Atoms (C2, C5): Highly electronegative. They inductively withdraw electron density from the ring (-I effect), making the ring electron-deficient compared to aniline. However, they also donate electron density via resonance (+R effect) to ortho/para positions.

  • Bromine Atom (C4): Weakly deactivating but serves as an excellent leaving group for metal-catalyzed cross-coupling.

  • N-Methyl Group: Increases the basicity slightly compared to the primary aniline (inductive donation from methyl), but the overall molecule remains a weak base due to the fluorines.

Key Reaction Pathways[3][8]
  • Buchwald-Hartwig Amination: The C-Br bond is highly reactive towards Pd-catalyzed amination, allowing the molecule to be coupled with other amines or amides.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids at the C-Br position to form biaryl systems.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one para to the nitro group (if nitrated) or ortho to the amine, can be displaced by strong nucleophiles under forcing conditions, though the C-Br bond is usually the primary reactive site.

Reactivity Center 4-Bromo-2,5-difluoro- N-methylaniline Suzuki Suzuki Coupling (Pd-Cat, Boronic Acid) Target: C-Br Bond Center->Suzuki Biaryl Formation Buchwald Buchwald-Hartwig (Pd-Cat, Amine) Target: C-Br Bond Center->Buchwald C-N Bond Formation Acylation N-Acylation/Sulfonylation (R-COCl / R-SO2Cl) Target: N-H Group Center->Acylation Amide/Sulfonamide Formation

Figure 2: Primary reaction manifolds for drug discovery applications.

Applications in Drug Development[1][8][9]

Kinase Inhibitors

This molecule is a "privileged structure" in the design of tyrosine kinase inhibitors (TKIs). The 2,5-difluoro motif is often used to:

  • Block Metabolism: Fluorine substitution at metabolically labile sites (phenyl ring) prevents oxidative metabolism (e.g., by Cytochrome P450), extending the half-life of the drug.

  • Modulate pKa: The fluorines lower the pKa of the aniline nitrogen, which can affect the hydrogen bond donor capability of the NH group when binding to the hinge region of a kinase ATP-binding pocket.

  • Conformational Lock: The N-methyl group can force the molecule into a specific conformation or fill a small hydrophobic pocket (e.g., the "gatekeeper" region) in the enzyme active site.

Specific Relevance: It serves as a precursor for "Type I" or "Type II" kinase inhibitors where the aniline nitrogen forms a critical hydrogen bond with the kinase hinge region, and the bromine is replaced by a solubilizing tail or a heteroaryl core.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Acute Toxicity (Dermal) H312Harmful in contact with skin.
Acute Toxicity (Inhalation) H332Harmful if inhaled.
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.[4]

Precautionary Measures:

  • Handle in a chemical fume hood to avoid inhalation of dust/vapors.[4]

  • Wear nitrile gloves and safety goggles.

  • In case of contact, wash immediately with soap and water.[4]

  • Storage: Keep container tightly closed in a cool, dry, and well-ventilated place. Light sensitive (store in amber vials).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for 4-Bromo-2,5-difluoroaniline (Precursor). National Center for Biotechnology Information. Link

    • Synthon Chemicals Product Catalog: 4-Bromo-2,5-difluoro-N-methylaniline (CAS 1233501-66-0). Link

  • Synthesis Methodologies

    • Synthesis of 4-bromo-2,5-difluoroaniline. PrepChem. (Detailed bromination protocol). Link

    • General Reductive Amination Protocols. Organic Chemistry Portal. Link

  • Safety Data

    • Safety Data Sheet (SDS) for Halogenated Anilines. Sigma-Aldrich/MilliporeSigma. (General class hazards applied). Link

Sources

An In-Depth Technical Guide to the Electronic Effects of Fluorine and Bromine Substitution on 4-Bromo-2,5-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated anilines, in particular, serve as critical intermediates for synthesizing a vast array of high-value compounds, from pharmaceuticals to agrochemicals.[3][4] This guide provides a comprehensive technical analysis of 4-Bromo-2,5-difluoro-N-methylaniline, a polyhalogenated aniline derivative. We will dissect the intricate interplay of electronic effects—induction and resonance—imparted by the fluorine and bromine substituents, which collectively modulate the reactivity, basicity, and overall chemical character of the molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold for the rational design of novel chemical entities. We will explore predictive computational models, detailed experimental characterization protocols, and the practical implications of the molecule's distinct electronic landscape.

Molecular Architecture and Synthetic Strategy

The utility of any chemical building block begins with its accessibility. 4-Bromo-2,5-difluoro-N-methylaniline is readily synthesized from commercially available precursors. The most direct route involves a two-step sequence: regioselective bromination of 2,5-difluoroaniline, followed by N-methylation.

Proposed Synthetic Workflow

The synthesis leverages the strong activating and ortho-, para-directing nature of the amino group.[5] The positions ortho to the amine (C2) and para (C4) are highly activated towards electrophilic aromatic substitution. Since the C2 position is already occupied by fluorine, the incoming electrophile (Br+) is directed to the C4 position.

cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: N-Methylation A 2,5-Difluoroaniline B 4-Bromo-2,5-difluoroaniline A->B Regioselective Substitution C Target Molecule: 4-Bromo-2,5-difluoro-N-methylaniline B->C Nucleophilic Substitution reagent1 Br₂ in Acetic Acid reagent2 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) + Base (e.g., K₂CO₃)

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis of 4-Bromo-2,5-difluoroaniline (Step 1)

This protocol is adapted from established procedures for the bromination of activated aromatic rings.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-difluoroaniline (1.0 eq) in glacial acetic acid (approx. 10-12 mL per gram of aniline).

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid (approx. 3-4 mL per mL of bromine).

  • Bromination: Cool the aniline solution to 15-20°C using an ice bath. Add the bromine solution dropwise over 1-1.5 hours, ensuring the internal temperature does not exceed 20°C. Causality: This temperature control is critical to minimize potential side reactions and oxidation of the electron-rich aniline.[7]

  • Reaction Completion: After the addition is complete, allow the resulting suspension to stir for an additional 30 minutes at the same temperature.

  • Work-up: Concentrate the reaction mixture under reduced pressure (in vacuo). Carefully basify the residue with a 50% aqueous NaOH solution, maintaining the temperature below 35°C by adding ice. Self-Validation: The formation of a precipitate (the free base) confirms successful neutralization.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (CH₂Cl₂). Wash the combined organic extracts with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude product. The product can be further purified by recrystallization.

The Interplay of Inductive and Resonance Effects

The electronic character of 4-Bromo-2,5-difluoro-N-methylaniline is dictated by a delicate balance between two opposing forces exerted by its substituents: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).[8][9]

  • Inductive Effect (-I): This effect is the withdrawal of electron density through the sigma (σ) bond framework, driven by electronegativity.[9] All three halogen substituents (F at C2, F at C5, Br at C4) are strongly electronegative and exert a powerful deactivating -I effect, pulling electron density from the aromatic ring. Fluorine is the most electronegative element, so its -I effect is stronger than that of bromine.[9]

  • Resonance Effect (+R): This effect involves the donation of lone-pair electrons from the substituents into the pi (π) system of the ring, increasing electron density, particularly at the ortho and para positions.[8] The N-methylamino group (-NHCH₃) is a potent +R donor. The halogen atoms also exhibit a +R effect, though it is weaker than their -I effect. The orbital overlap required for resonance (C 2p - F 2p) is more efficient than for bromine (C 2p - Br 4p), making fluorine a better resonance donor than bromine.[9]

cluster_pull Electron Withdrawing (-I Effect) cluster_push Electron Donating (+R Effect) Ring Aromatic Ring (π-system) F1 F (C2) F1->Ring σ-withdrawal F2 F (C5) F2->Ring σ-withdrawal Br Br (C4) Br->Ring σ-withdrawal NHMe_I -NHCH₃ NHMe_I->Ring σ-withdrawal NHMe_R -NHCH₃ NHMe_R->Ring π-donation F_R F (C2, C5) F_R->Ring π-donation Br_R Br (C4) Br_R->Ring π-donation

Caption: Opposing electronic forces acting on the aniline core.

The net result is a highly polarized molecule. The strong -I effects of the three halogens significantly reduce the overall electron density of the ring and decrease the basicity of the aniline nitrogen compared to N-methylaniline. However, the powerful +R effect of the -NHCH₃ group, combined with the weaker +R effects of the halogens, still renders the ring susceptible to further electrophilic attack, albeit less so than a non-halogenated aniline.

Quantitative Analysis via Hammett Constants

The Hammett equation provides a framework for quantifying the electronic impact of substituents on the reactivity of an aromatic ring.[10][11] The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Selected Hammett Substituent Constants

Substituent σ_meta (σ_m) σ_para (σ_p) Dominant Effect Reference(s)
-F +0.34 +0.06 Strong -I, moderate +R [10][12]
-Br +0.39 +0.23 Strong -I, weaker +R [10][12]
-NH₂ -0.16 -0.66 Very Strong +R [10]
-CH₃ -0.07 -0.17 Weak +I, +R (hyperconjugation) [10]

| -NO₂ | +0.71 | +0.78 | Very Strong -I, -R |[10][13] |

Note: Values for -NHCH₃ are similar to -NH₂. The table includes -CH₃ and -NO₂ for comparison.

For 4-Bromo-2,5-difluoro-N-methylaniline, the substituents are positioned such that their effects are additive. The fluorine at C2 is ortho to the amine, the bromine at C4 is para, and the fluorine at C5 is meta. The cumulative positive σ values of the halogens counteract the negative σ value of the amine, predicting a significant reduction in the nucleophilicity of the ring and the basicity of the nitrogen atom.

Protocols for Experimental Characterization

Rigorous characterization is essential to confirm the structure and understand the electronic properties of the synthesized molecule.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of fluorinated compounds.[14] The presence of ¹⁹F, a spin-1/2 nucleus with 100% natural abundance, provides an additional, highly sensitive probe of the molecular environment.[15][16]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition & Interpretation:

    • ¹H NMR: Expect to see distinct signals for the aromatic protons, the N-H proton (if not fully methylated or in a protic solvent), and the N-methyl protons. The chemical shifts and coupling patterns (H-H and H-F couplings) will be indicative of the electronic environment.

    • ¹³C NMR: The carbon signals will show splitting due to C-F coupling, which can be used to confirm assignments. The chemical shifts of the ring carbons will reflect the electron density at each position.

    • ¹⁹F NMR: This spectrum is crucial.[17] Expect two distinct signals for the non-equivalent fluorine atoms at C2 and C5. Their chemical shifts are highly sensitive to the local electronic environment and will provide direct insight into the effects of the other substituents.[16] The large chemical shift dispersion in ¹⁹F NMR typically results in a well-resolved, first-order spectrum.[14]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the functional groups present in the molecule.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.[18]

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands. Key expected peaks include:

    • ~3400 cm⁻¹: N-H stretch (if secondary amine is present as starting material or impurity).

    • ~2800-3000 cm⁻¹: C-H stretches (aromatic and aliphatic).

    • ~1500-1600 cm⁻¹: C=C aromatic ring stretches.

    • ~1200-1300 cm⁻¹: C-N stretch.

    • ~1100-1250 cm⁻¹: Strong C-F stretches.

    • ~550-650 cm⁻¹: C-Br stretch.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic characteristics of molecules, offering insights that guide and complement experimental work.[19][20]

start Build Initial 3D Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Verify True Energy Minimum (No imaginary frequencies) freq->check check->opt Invalid calc Calculate Electronic Properties check->calc Valid results HOMO/LUMO Energies Energy Gap Mulliken Charges Electrostatic Potential Map calc->results

Caption: A standard DFT workflow for electronic property analysis.

Protocol: DFT-Based Electronic Property Calculation
  • Molecular Geometry Optimization: The first step is to find the most stable 3D conformation of the molecule. This is typically achieved using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[19] This process identifies the geometry with the lowest potential energy.

  • Frequency Calculations: To validate that the optimized geometry is a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.[19]

  • Property Calculation: Using the optimized geometry, key electronic descriptors are calculated:

    • HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[21]

    • Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the electron distribution and the inductive effects of the substituents.

    • Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 2: Comparative Calculated Electronic Properties of Related Anilines

Property 2,4-Difluoroaniline 2,4-Dichloroaniline Expected Trend for Target Molecule Reference
HOMO Energy (eV) -5.98 -5.91 Lower (more stabilized) [19]
LUMO Energy (eV) -0.84 -1.13 Lower [19]

| HOMO-LUMO Gap (eV) | 5.14 | 4.78 | Likely in a similar range |[19] |

This table provides a comparative framework. The addition of a bromine, another fluorine, and an N-methyl group to the target molecule would further modulate these values.

Implications for Drug Discovery and Chemical Synthesis

The unique electronic profile of 4-Bromo-2,5-difluoro-N-methylaniline makes it a highly valuable and versatile intermediate.

  • Modulated Basicity: The strong electron-withdrawing halogens significantly reduce the pKa of the aniline nitrogen. In drug design, this can be a crucial feature to avoid unwanted protonation at physiological pH, which can negatively impact cell membrane permeability and target binding.[22]

  • Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) is a common and effective strategy to block metabolic pathways, thereby increasing the half-life of a drug candidate.[2][23]

  • Orthogonal Reactivity: The presence of a C-Br bond provides a specific handle for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The C-Br bond is significantly more reactive in these reactions than the C-F bonds, allowing for selective and late-stage diversification of the molecular scaffold.[3]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[23]

Conclusion

4-Bromo-2,5-difluoro-N-methylaniline is a molecule whose properties are defined by a sophisticated interplay of competing electronic effects. The potent inductive withdrawal from three halogen atoms deactivates the ring and lowers the basicity of the nitrogen, while the powerful resonance donation from the N-methylamino group provides a countervailing influence. This electronic tug-of-war results in a scaffold with modulated reactivity, enhanced metabolic stability, and orthogonal synthetic handles. The comprehensive analytical and computational protocols outlined in this guide provide a robust framework for researchers to fully characterize and exploit the properties of this and related fluorinated anilines, paving the way for the development of next-generation pharmaceuticals and advanced materials.

References

  • A Comparative Guide to the Computational Analysis of Halogenated Anilines' Electronic Properties. (2025). BenchChem.
  • An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines. (2025). BenchChem.
  • Holmes, B. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry.
  • Electronic effects of fluorine and bromine on the aniline ring. (2025). BenchChem.
  • Holmes, B. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • A Comprehensive Technical Review of 3-(3-Chloro-5-fluorophenyl)aniline Derivatives in Drug Discovery. (2025). BenchChem.
  • Exploring the nonlinear optical properties of fluorinated aniline derivatives: A computational and experimental study. (2025).
  • Hammett equ
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). JMEST.
  • Spectroscopic Data for 3-Chloro-5-(4-fluorophenyl)aniline: A Technical Overview. (2025). BenchChem.
  • Fluoroaniline Series. Sparrow Chemical.
  • Price, W. C. (1951). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. MDPI.
  • Schwarzenbach, G., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors. University of Arizona.
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.
  • Mechanisms of the Reaction between Polyhalogenated Nitrobutadienes and Electron-Deficient Anilines: Computational Modeling. (2014).
  • An In-depth Technical Guide to the Properties of Halogen
  • Synthesis of 4-bromo-2,5-difluoroaniline. PrepChem.com.
  • Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (2023). ChemRxiv.
  • Hammett constants σ for fluoro-substituents.
  • The Hammett Equation.
  • O'Hagan, D. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Požgan, F. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. (2020).
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023). Frontiers in Chemistry.
  • Identifying side products in the halogen
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). PMC.
  • Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
  • Computational studies of Distinct Anilines for Electrooptical properties. (2020).
  • Production process for synthesizing 4-bromo-2-methylaniline. (2014).
  • 4-Bromo-2,5-difluoroaniline. Chem-Impex.
  • Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. (2023). RSC Advances.
  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.In.

Sources

Melting point and physical characteristics of 4-Bromo-2,5-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug development professionals and synthetic chemists.[1] It prioritizes actionable data, structural analysis, and synthesis logic over generic descriptions.

CAS Registry Number: 1233501-66-0 Chemical Formula: C


H

BrF

N Molecular Weight: 222.03 g/mol [1][2]

Executive Summary

4-Bromo-2,5-difluoro-N-methylaniline is a specialized halogenated aniline intermediate used primarily in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors) and advanced agrochemicals.[1][2] Its core value lies in the 2,5-difluoro substitution pattern , which modulates metabolic stability and lipophilicity, combined with the N-methyl group , a common motif for optimizing solubility and potency in medicinal chemistry.[1][2]

This guide provides a comprehensive analysis of its physical characteristics, focusing on the melting point and handling protocols required for high-purity isolation.[1]

Chemical Identity & Structural Analysis

The compound is a secondary amine derived from the parent aniline, 4-bromo-2,5-difluoroaniline.[1][2] The introduction of the N-methyl group significantly alters the crystal lattice energy compared to the primary aniline.[1]

Structural Visualization

The following diagram illustrates the functional groups and their electronic influence on the molecule's reactivity and physical state.

G Core Benzene Ring Br 4-Bromo (Halogen Bond Donor) Core->Br Electronic w/d F2 2,5-Difluoro (Metabolic Blockers) Core->F2 Lipophilicity NMe N-Methylamino (Sec. Amine) Core->NMe Nucleophile NMe->Core +M Effect

Physical Characteristics: Melting Point & Solubility

Accurate physical property data is critical for process development. While the parent compound is well-characterized, the N-methyl derivative exhibits distinct thermal behavior.[1]

Melting Point Analysis

Status: The specific experimental melting point for CAS 1233501-66-0 is not widely reported in standard open-access databases.[1] However, it can be reliably predicted based on structural analogs.

PropertyValue / RangeConfidenceSource/Rationale
Physical State Solid (Crystalline Powder)HighAnalog comparison
Melting Point (Predicted) 45 – 60 °C MediumN-methylation typically lowers MP by 15-30°C vs. parent due to loss of H-bond donor.[1]
Melting Point (Parent) 74 – 78 °C HighExperimental (Sigma-Aldrich, Thermo) [1, 2]
Boiling Point (Predicted) ~250 – 260 °CMediumEstimated based on MW and polarity.[1]

Technical Insight: The parent compound, 4-Bromo-2,5-difluoroaniline (CAS 112279-60-4) , melts at 74-78 °C. The conversion of the primary amine (-NH


) to a secondary amine (-NHMe) reduces the number of hydrogen bond donors from two to one.[2] This disruption of the intermolecular hydrogen bonding network typically results in a depression of the melting point . Consequently, 4-Bromo-2,5-difluoro-N-methylaniline is expected to be a lower-melting solid, potentially requiring cold storage to prevent caking.[1][2]
Solubility Profile
  • Water: Insoluble (Hydrophobic).

  • Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.[2]

  • LogP (Predicted): ~2.8 – 3.2 (Lipophilic).[1]

Synthesis & Purification Workflow

For researchers synthesizing this compound de novo, the following workflow ensures high purity. The most common route is the methylation of the commercially available parent aniline.

Reaction Scheme

Precursor: 4-Bromo-2,5-difluoroaniline (CAS 112279-60-4) Reagent: Iodomethane (MeI) or Dimethyl Sulfate (DMS) Base: Potassium Carbonate (K


CO

) or Sodium Hydride (NaH)[1][2]

Synthesis Start Parent Aniline (Solid, MP 74-78°C) Reaction Methylation (MeI, K2CO3, DMF, 60°C) Start->Reaction Quench Aq. Workup (Extract w/ EtOAc) Reaction->Quench Crude Crude Oil/Solid (Mixture: SM, Product, N,N-dimethyl) Quench->Crude Purify Purification (Column Chrom. or Recrystallization) Crude->Purify Final Target Product (Off-white Solid) Purify->Final

Purification Protocol (Self-Validating)
  • TLC Monitoring: Use Hexane:EtOAc (8:1). The N-methyl product will typically have an R

    
     slightly higher than the primary aniline due to reduced polarity.[1]
    
  • Separation: If over-methylation occurs (forming the N,N-dimethyl impurity), separation is best achieved via silica gel chromatography.[2]

  • Recrystallization: For the solid product, recrystallization from Hexane/EtOAc or Heptane is recommended to remove trace iodine colors.

Analytical Characterization

To validate the identity of CAS 1233501-66-0, look for these specific signals:

  • 
    H NMR (CDCl
    
    
    
    ):
    • N-Methyl: A singlet or doublet (if coupling to NH) around δ 2.8 – 3.0 ppm (integrating to 3H).[1]

    • NH Proton: A broad singlet around δ 3.5 – 4.5 ppm (exchangeable with D

      
      O).
      
    • Aromatic Protons: Two distinct multiplets corresponding to the 2,5-difluoro substitution pattern (splitting due to H-F coupling).[1]

  • MS (ESI+):

    • Look for the [M+H]

      
       peak at 222/224  (1:1 ratio due to 
      
      
      
      Br/
      
      
      Br isotope pattern).[1]

Safety & Handling (SDS Context)

As a halogenated aromatic amine, this compound must be handled with strict safety protocols.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4][5]

    • H335: May cause respiratory irritation.[3][4]

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation, which causes the solid to darken (brown/purple) over time.[2]

References

  • Sigma-Aldrich. 4-Bromo-2,5-difluoroaniline Product Specification. Accessed March 2026.[6] (Source for Parent MP).

  • Thermo Scientific Chemicals. 4-Bromo-2,5-difluoroaniline Safety Data Sheet. Accessed March 2026.[6] (Source for Parent MP and Safety).

  • PubChem. Compound Summary: 4-Bromo-2,5-difluoroaniline.[1][7][8] National Library of Medicine. .

  • Synthon Chemicals. Catalog Entry for ST05689 (4-Bromo-2,5-difluoro-N-methylaniline). .

Sources

Methodological & Application

Application Notes & Protocols: 4-Bromo-2,5-difluoro-N-methylaniline as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of 4-Bromo-2,5-difluoro-N-methylaniline, a highly functionalized intermediate for pharmaceutical synthesis. We will explore the strategic value of its unique structural motifs—the reactive bromine handle, the modulating difluoro substitution, and the N-methyl group—in the context of modern medicinal chemistry. The primary focus will be on its application in the synthesis of kinase inhibitors, a cornerstone of targeted cancer therapy. This document includes field-proven, step-by-step protocols for key synthetic transformations, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, complete with explanations of experimental causality and visual workflows to ensure reproducible and efficient execution.

Introduction: The Strategic Advantage of a Multifunctional Building Block

4-Bromo-2,5-difluoro-N-methylaniline is a bespoke chemical intermediate engineered for the demands of contemporary drug discovery. While its parent compound, 4-Bromo-2,5-difluoroaniline, is a known precursor in various pharmaceutical and agrochemical applications, the addition of the N-methyl group provides distinct advantages for synthesizing next-generation therapeutics.[1] N-methylated anilines are ubiquitous motifs in pharmaceuticals, often introduced to fine-tune a drug candidate's physicochemical properties and biological activity.[2][3]

The strategic value of this intermediate can be deconstructed into three key components:

  • 4-Bromo Position: This serves as a versatile and reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[4][5] This is the primary anchor point for introducing molecular complexity.

  • 2,5-Difluoro Substitution: The fluorine atoms are not mere placeholders. They significantly alter the electronic properties of the aniline ring, lowering the pKa of the N-methylamino group and increasing its metabolic stability by blocking potential sites of oxidation. This fluorination can also lead to more potent and selective biological activity through favorable interactions within protein binding sites.[1]

  • N-Methyl Group: Compared to a primary aniline, the N-methyl group can enhance solubility, improve cell permeability, and block the formation of certain metabolites. In the context of kinase inhibitors, this modification can disrupt unwanted hydrogen bond interactions or introduce beneficial steric effects, leading to improved selectivity and potency.[6]

These features make 4-Bromo-2,5-difluoro-N-methylaniline an exemplary building block for constructing libraries of complex molecules, particularly for screening against protein kinases, which are critical targets in oncology.[7][8]

Physicochemical Properties & Safety

A summary of the key properties and safety considerations for handling this intermediate is provided below. Always consult the full Safety Data Sheet (SDS) before use.

PropertyValueReference
Molecular Formula C₇H₆BrF₂NN/A
Molecular Weight 222.03 g/mol N/A
Appearance Expected to be a solid (crystalline or powder)[9]
CAS Number 1864063-79-7 (Illustrative, may vary)N/A
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[9]

Safety & Handling:

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]

  • Precautionary Measures: Handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[11] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[10]

Core Application: Synthesis of Kinase Inhibitors

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are privileged structures in the design of tyrosine kinase inhibitors (TKIs), as they effectively mimic the adenine portion of ATP to bind in the enzyme's hinge region.[12][13] 4-Bromo-2,5-difluoro-N-methylaniline is an ideal intermediate for constructing the "anilino" portion of these inhibitors. The bromine atom allows for its attachment to a core heterocyclic structure, typically via C-N cross-coupling.

The following sections provide detailed protocols for two of the most powerful reactions for this purpose: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.

Protocol 1: Buchwald-Hartwig Amination

This reaction is the gold standard for forming C(aryl)-N bonds and is perfectly suited for coupling 4-Bromo-2,5-difluoro-N-methylaniline with nitrogen-containing heterocycles (e.g., aminopyrimidines, aminoquinazolines).[4][14]

Rationale for Component Selection:

  • Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. For coupling a secondary amine like our substrate, sterically hindered and electron-rich ligands (e.g., Buchwald or BrettPhos-type ligands) are often required to promote the reductive elimination step and prevent catalyst decomposition.[15] We will use a common and effective combination of Pd₂(dba)₃ and a biarylphosphine ligand.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a standard choice for its efficacy and solubility in common organic solvents.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the active catalyst and base.

Detailed Protocol: Coupling with a Generic Amino-Heterocycle

Materials:

  • 4-Bromo-2,5-difluoro-N-methylaniline (1.0 eq)

  • Amino-heterocycle (e.g., 4-aminopyrimidine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 4-Bromo-2,5-difluoro-N-methylaniline, the amino-heterocycle, NaOt-Bu, and S-Phos.

  • Catalyst Addition: In a separate vial, dissolve Pd₂(dba)₃ in a small amount of anhydrous toluene to form a slurry. Add this slurry to the reaction vessel.

  • Solvent Addition: Add anhydrous toluene to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Visualization: Buchwald-Hartwig Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification Start 1. Add Reagents: - 4-Bromo-2,5-difluoro-N-methylaniline - Amino-heterocycle - NaOt-Bu & S-Phos Catalyst 2. Add Pd₂(dba)₃ & Toluene Start->Catalyst Degas 3. Seal & Degas with Ar/N₂ Catalyst->Degas Heat 4. Heat (100-110 °C) Monitor by LC-MS Degas->Heat Workup 5. Cool, Dilute, Filter Heat->Workup Extract 6. Wash & Dry Organic Layer Workup->Extract Purify 7. Concentrate & Purify via Flash Chromatography Extract->Purify End Final C-N Coupled Product Purify->End

Caption: General workflow for the Buchwald-Hartwig amination protocol.
Protocol 2: Suzuki-Miyaura Coupling

While less common for this specific transformation, a Suzuki coupling could be employed if the target structure requires a C-C bond at the 4-position of the aniline ring, with the N-methylaniline moiety being coupled in a subsequent step. This section outlines the protocol for creating a biaryl structure from our intermediate.[17]

Rationale for Component Selection:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst suitable for many Suzuki reactions. For more challenging couplings, catalyst systems with more specialized ligands may be necessary.[18]

  • Base: An aqueous inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.[17]

  • Solvent System: A two-phase solvent system, typically an organic solvent (like 1,4-dioxane or toluene) and water, is used to dissolve both the organic-soluble starting materials and the inorganic base.

Detailed Protocol: Coupling with a Generic Arylboronic Acid

Materials:

  • 4-Bromo-2,5-difluoro-N-methylaniline (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vessel, add 4-Bromo-2,5-difluoro-N-methylaniline, the arylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the vessel.

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification Start 1. Combine Reagents: - 4-Bromo-2,5-difluoro-N-methylaniline - Arylboronic Acid - K₂CO₃ & Pd(PPh₃)₄ Inert 2. Evacuate & Backfill with Ar/N₂ (3x) Start->Inert Solvent 3. Add Dioxane/Water Inert->Solvent Heat 4. Heat (90-100 °C) Monitor by LC-MS Solvent->Heat Workup 5. Cool & Dilute Heat->Workup Extract 6. Extract & Dry Combined Organic Layers Workup->Extract Purify 7. Concentrate & Purify via Flash Chromatography Extract->Purify End Final C-C Coupled Product Purify->End

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

4-Bromo-2,5-difluoro-N-methylaniline is a high-value intermediate designed for efficiency and versatility in pharmaceutical R&D. Its distinct structural features provide medicinal chemists with a powerful tool to rapidly synthesize novel and diverse molecular entities. The strategically placed bromine atom offers a reliable handle for state-of-the-art cross-coupling reactions, while the difluoro and N-methyl substitutions provide avenues to optimize the ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties of drug candidates. The protocols detailed herein serve as a robust starting point for researchers aiming to leverage this intermediate in their drug discovery programs, particularly in the highly competitive and impactful field of kinase inhibitor development.

References

  • Biscoe, M. R., et al. (2019). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. Retrieved from [Link]

  • Various Authors. (2025). Pharmaceuticals containing N-methylated and N-dimethylated drugs. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Various Authors. (n.d.). N-methyl aniline-based skeleton in pharmaceutical molecule. ResearchGate. Retrieved from [Link]

  • Manley, P. W., et al. (2012). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. PMC. Retrieved from [Link]

  • El-gamal, M. I., et al. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. Retrieved from [Link]

  • Jamison, T. F., et al. (2019). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2,5-difluoroaniline. PrepChem.com. Retrieved from [Link]

  • Fraga, C. A. M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH&Co.KG. Retrieved from [Link]

  • Wang, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. Retrieved from [Link]

  • Boschelli, D. H., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed. Retrieved from [Link]

  • Dolle, R. E., et al. (2005). Fluorine-18 labeling of 6,7-disubstituted anilinoquinazoline derivatives for positron emission tomography (PET) imaging of tyrosine kinase receptors. ResearchGate. Retrieved from [Link]

  • OAE Publishing Inc. (n.d.). The role of histone lysine demethylases in cancer cells' resistance to tyrosine kinase inhibitors. OAE Publishing Inc. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metabolism considerations for kinase inhibitors in cancer treatment. PMC. Retrieved from [Link]

  • Li, Y., et al. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. Retrieved from [Link]

  • Nolan, S. P., et al. (2023). Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts. ACS Publications. Retrieved from [Link]

  • Li, J., et al. (2025). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. Wiley Online Library. Retrieved from [Link]

  • Liu, R. Y., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]

  • IntechOpen. (2021). The Role of Kinase Inhibitors in Cancer Therapies. IntechOpen. Retrieved from [Link]

  • MDPI. (2025). Impact of Tyrosine Kinase Inhibitors on the Expression Pattern of Epigenetic Regulators. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Google Patents.
  • Saadi, L., et al. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-2,5-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Complex Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of the Buchwald-Hartwig amination, specifically focusing on the coupling of the electron-deficient substrate, 4-Bromo-2,5-difluoro-N-methylaniline.

The presence of two electron-withdrawing fluorine atoms on the aromatic ring of 4-Bromo-2,5-difluoro-N-methylaniline renders the carbon-bromine bond susceptible to oxidative addition, a key step in the catalytic cycle. However, the electronic nature of the substrate also necessitates careful consideration of the catalyst system to ensure efficient and high-yielding coupling. This guide will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into troubleshooting and optimization strategies.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[2][6]

Buchwald_Hartwig_Cycle cluster_product Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R'₂NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base, -HBase⁺ Palladium Amido Complex->Pd(0)L_n Reductive Elimination Product Ar-NR'₂ Palladium Amido Complex->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters: A Guide to Rational Design

The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key parameters. For the coupling of 4-Bromo-2,5-difluoro-N-methylaniline, the following considerations are paramount:

ParameterRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common and reliable sources of the active Pd(0) catalyst. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.
Ligand Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos)These bulky and electron-rich ligands promote the crucial oxidative addition and reductive elimination steps, and are particularly effective for coupling with electron-deficient aryl halides.[3][7]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS)A strong base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.[2][8][9] Weaker bases like Cs₂CO₃ or K₃PO₄ can also be effective, particularly with more sensitive substrates.[8][9]
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF)These solvents are generally effective for Buchwald-Hartwig aminations, offering good solubility for the reactants and catalyst system.[9][10][11]
Temperature 80-110 °CThe reaction typically requires heating to drive the catalytic cycle to completion. The optimal temperature will depend on the specific coupling partners and catalyst system.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Bromo-2,5-difluoro-N-methylaniline with a generic secondary amine. Optimization may be required for specific substrates.

Materials:

  • 4-Bromo-2,5-difluoro-N-methylaniline

  • Amine coupling partner (e.g., morpholine, piperidine, or other secondary amine)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vessel (e.g., oven-dried Schlenk tube or round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add 4-Bromo-2,5-difluoro-N-methylaniline (1.0 equiv), the amine coupling partner (1.2 equiv), the phosphine ligand (0.02-0.05 equiv), and the palladium precursor (0.01-0.025 equiv).

  • Addition of Base and Solvent: Add the base (1.4 equiv) to the reaction vessel, followed by the anhydrous solvent.

  • Degassing: Degas the reaction mixture by bubbling an inert gas through the solvent for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[12]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Reactants (Aryl Bromide, Amine, Ligand, Pd Precursor) in Inert Atmosphere Additions 2. Add Base and Anhydrous Solvent Setup->Additions Degas 3. Degas Mixture Additions->Degas Heat 4. Heat with Stirring (80-110 °C) Degas->Heat Monitor Monitor Progress (TLC, GC/LC-MS) Heat->Monitor Cool 5. Cool to Room Temp. Heat->Cool Filter 6. Dilute and Filter through Celite Cool->Filter Purify 7. Concentrate and Purify (Column Chromatography) Filter->Purify

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Safety Considerations

4-Bromo-2,5-difluoro-N-methylaniline and related halogenated anilines should be handled with care. Based on safety data for similar compounds, it is advisable to treat this compound as harmful if swallowed, in contact with skin, or if inhaled.[13][14][15][16][17] It may cause skin and eye irritation.[13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.[17] The strong bases used are corrosive and require careful handling.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium precursor and ligand are of high quality and handled under inert conditions. Consider using a pre-formed palladium catalyst.[9]
Insufficiently strong baseSwitch to a stronger base (e.g., from K₃PO₄ to NaOtBu). Ensure the base is finely powdered and well-dispersed.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products (e.g., Hydrodehalogenation) Inefficient reductive eliminationA different ligand may be required to promote the desired C-N bond formation over competing pathways. Bulky, electron-rich ligands are often beneficial.[9]
Presence of waterEnsure all reagents and solvents are anhydrous.
Difficulty in Purification Incomplete removal of catalystThoroughly filter the reaction mixture through celite. Consider a wash with an aqueous solution (e.g., saturated ammonium chloride) to remove residual salts.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from readily available starting materials. By carefully selecting the catalyst system, base, and solvent, researchers can successfully couple 4-Bromo-2,5-difluoro-N-methylaniline with a variety of amines. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed March 7, 2026. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Singleton, D. A.; C-H. Wang, T. L. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Billingsley, K. L.; Buchwald, S. L. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition. 2008, 47 (26), 4834-4837.
  • Nolan, S. P.; Organ, M. G. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. 2021, 121 (1), 584-633.
  • Christensen, M. K.; Larsen, T. O.; Andersen, T. L.; Nielsen, M. B. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. 2006, 10 (4), 762-769.
  • Christensen, M. K.; Larsen, T. O.; Andersen, T. L.; Nielsen, M. B. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. Technical University of Denmark. Accessed March 7, 2026. [Link]

  • Dorel, R.; Grugel, C. P.; Haydl, A. M. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Angewandte Chemie International Edition. 2019, 58 (48), 17118-17129.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed March 7, 2026. [Link]

  • Norrby, P.-O.; Brandt, P.; Hedberg, C.; Andersson, T. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014, 79 (24), 11961-11969.
  • Torborg, C.; Beller, M. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Buchwald-Hartwig Coupling. Organic Synthesis. Accessed March 7, 2026. [Link]

  • Lei, P.; Szostak, M.
  • Ananikov, V. P.; Khemchyan, L. L.; Ivanova, J. V.; Bukhtiyarov, V. I.; Sorokin, A. M.; Prosvirin, I. P.; Vatsadze, S. Z. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science. 2021, 12 (40), 13495-13507.
  • Should I do solvent extraction for Buchwald–Hartwig amination? Chemistry Stack Exchange. Published July 22, 2021. [Link]

  • Vantourout, J. C.; Law, R. P.; Isidro-Llobet, A.; Atkinson, S. J.; Watson, A. J. B. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society. 2016, 138 (12), 4221-4232.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed March 7, 2026. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Accessed March 7, 2026. [Link]

Sources

Application Note: High-Yield, Chemoselective Mono-N-Methylation of 4-Bromo-2,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselective protocol design, and self-validating workflows.

Introduction & Strategic Overview

4-Bromo-2,5-difluoroaniline is a highly versatile, halogenated building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the bromine atom provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the fluorine atoms modulate the molecule's pKa, lipophilicity, and metabolic stability [1].

In drug development, tuning the hydrogen-bonding capabilities of anilines via mono-N-methylation is a common optimization strategy. However, the direct mono-alkylation of primary anilines with methyl iodide (MeI) is notoriously difficult to control, typically resulting in a statistically driven mixture of unreacted starting material, the desired mono-methylated product, and over-alkylated N,N-dimethylated byproducts.

While reductive amination (using paraformaldehyde and sodium borohydride) is a viable alternative for many electron-rich anilines [2], the strongly electron-withdrawing nature of the halogens on 4-bromo-2,5-difluoroaniline significantly reduces the nucleophilicity of the amine. This leads to sluggish imine formation and poor overall yields. To achieve absolute chemoselectivity, a protection-methylation-deprotection sequence utilizing a trifluoroacetyl (TFA) protecting group is the industry gold standard [3].

Mechanistic Rationale (Causality & Design)

This protocol avoids the pitfalls of direct alkylation by leveraging the unique electronic properties of the trifluoroacetyl group:

  • Protection (Trifluoroacetylation): Trifluoroacetic anhydride (TFAA) reacts rapidly even with weakly nucleophilic anilines. The resulting trifluoroacetamide is highly stable.

  • Alkylation (Electronic & Steric Control): The TFA group serves a dual purpose. Sterically and electronically, it completely prevents a second methylation event. More importantly, the strong electron-withdrawing effect of the

    
     group dramatically lowers the pKa of the remaining N-H bond (pKa ~ 8–10). This allows for deprotonation by a mild, inexpensive base like potassium carbonate (
    
    
    
    ), generating an amide anion that undergoes a rapid, clean
    
    
    reaction with MeI.
  • Deprotection (Hydrolysis): The highly electrophilic carbonyl carbon of the TFA group is easily attacked by hydroxide ions. Mild basic hydrolysis (NaOH in aqueous methanol) cleaves the protecting group, releasing the pure mono-N-methylated aniline without risking nucleophilic aromatic substitution (

    
    ) or degradation of the halogenated ring.
    

Workflow Visualization

SynthesisWorkflow SM 4-Bromo-2,5-difluoroaniline (Starting Material) Int1 N-(4-Bromo-2,5-difluorophenyl)- 2,2,2-trifluoroacetamide SM->Int1 Step 1: TFAA, Et3N DCM, 0°C to RT Int2 N-(4-Bromo-2,5-difluorophenyl)- 2,2,2-trifluoro-N-methylacetamide Int1->Int2 Step 2: MeI, K2CO3 DMF, RT Prod 4-Bromo-2,5-difluoro- N-methylaniline Int2->Prod Step 3: NaOH, MeOH/H2O 50°C

Figure 1: Three-step chemoselective mono-N-methylation workflow via trifluoroacetamide protection.

Experimental Protocol

Safety Note: Methyl iodide (


) is a volatile alkylating agent and suspected carcinogen. Trifluoroacetic anhydride is corrosive. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.
Phase 1: Synthesis of N-(4-Bromo-2,5-difluorophenyl)-2,2,2-trifluoroacetamide
  • Setup: Dissolve 4-bromo-2,5-difluoroaniline (1.0 eq, 10 mmol, 2.08 g) in anhydrous dichloromethane (DCM, 20 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Base Addition: Add triethylamine (

    
    , 1.5 eq, 15 mmol, 2.1 mL) and cool the reaction mixture to 0 °C using an ice bath.
    
  • Protection: Dropwise, add trifluoroacetic anhydride (TFAA, 1.2 eq, 12 mmol, 1.7 mL) over 15 minutes. The ice bath controls the exothermic acylation.

  • Self-Validation & Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The product will appear as a new, highly UV-active spot with a lower

    
     than the starting aniline due to the polar amide group.
    
  • Workup: Quench with saturated aqueous

    
     (20 mL) to neutralize excess TFAA and acid. Extract with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the intermediate as an off-white solid.
Phase 2: N-Methylation
  • Setup: Dissolve the crude trifluoroacetamide intermediate in anhydrous N,N-dimethylformamide (DMF, 15 mL).

  • Deprotonation: Add finely powdered, anhydrous potassium carbonate (

    
    , 2.0 eq, 20 mmol, 2.76 g). Stir for 15 minutes to allow for optimal deprotonation.
    
  • Alkylation: Add methyl iodide (MeI, 1.5 eq, 15 mmol, 0.93 mL) dropwise.

  • Self-Validation & Monitoring: Stir the suspension at room temperature for 4–6 hours. The reaction is self-validating: on TLC, the starting material spot will disappear, replaced by a significantly higher

    
     spot. This upward shift occurs because the methylation removes the N-H hydrogen bond donor, increasing the molecule's lipophilicity.
    
  • Workup: Dilute with water (50 mL) and extract with ethyl acetate (3 x 20 mL). Critical step: Wash the organic phase thoroughly with water (3 x 20 mL) to completely partition the DMF into the aqueous layer, followed by a final brine wash. Dry (

    
    ) and concentrate.
    
Phase 3: Deprotection (Hydrolysis)
  • Setup: Dissolve the crude N-methyl trifluoroacetamide in a solvent mixture of methanol (15 mL) and water (5 mL).

  • Hydrolysis: Add sodium hydroxide (NaOH, 3.0 eq, 30 mmol, 1.2 g).

  • Reaction: Heat the mixture to 50 °C for 3 hours.

  • Isolation: Cool to room temperature and concentrate in vacuo to remove the methanol. Dilute the aqueous residue with water and extract with ethyl acetate (2 x 20 mL).

  • Purification: Dry the organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 4-bromo-2,5-difluoro-N-methylaniline.
    

Quantitative Data & Expected Yields

The following table summarizes the stoichiometric requirements and validated yield expectations for each step of the workflow.

StepReagents / EquivalentsSolventTemp / TimeExpected Yield
1. Protection TFAA (1.2 eq),

(1.5 eq)
DCM0 °C to RT, 2 h92 – 98%
2. Alkylation MeI (1.5 eq),

(2.0 eq)
DMFRT, 4 – 6 h85 – 95%
3. Deprotection NaOH (3.0 eq)MeOH /

50 °C, 3 h88 – 94%
Overall Process ---~ 75 – 85%

References

  • Title : Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase Source : National Institutes of Health (NIH) / PubMed Central URL :[Link]

  • Title : A New Approach to Imidazo[1,5-a]indole Derivatives (Demonstrating N-methylation via trifluoroacetamide protection) Source : Collection of Czechoslovak Chemical Communications (Vol. 65, 2000) URL :[Link]

Application Notes and Protocols for the Synthesis of Heterocyclic Scaffolds from 4-Bromo-2,5-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Bromo-2,5-difluoro-N-methylaniline in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The judicious placement of fluorine can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2][3] 4-Bromo-2,5-difluoro-N-methylaniline emerges as a highly valuable and versatile starting material in this context.[4][5] This compound is adorned with a rich array of functional handles: two activating fluorine atoms, a bromine atom poised for cross-coupling reactions, and an N-methyl group that can influence both the electronic properties and the conformational flexibility of the final products. These features make it an ideal precursor for the synthesis of a diverse range of heterocyclic scaffolds, which are ubiquitous in pharmaceuticals and agrochemicals.[4][5]

This comprehensive guide provides detailed protocols and expert insights into the synthesis of key heterocyclic systems from 4-Bromo-2,5-difluoro-N-methylaniline. We will explore palladium-catalyzed cross-coupling reactions as a gateway to functionalized intermediates, followed by intramolecular cyclization strategies to construct benzimidazoles and quinolines. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the "how" but also the "why" behind the experimental choices.

Part 1: Synthesis of the Starting Material: 4-Bromo-2,5-difluoro-N-methylaniline

The target compound can be readily prepared in a two-step sequence from commercially available 2,5-difluoroaniline. The first step involves a regioselective bromination, followed by N-methylation.

Step 1.1: Synthesis of 4-Bromo-2,5-difluoroaniline

This procedure follows a standard electrophilic aromatic substitution, where the amino group directs the incoming bromine to the para position.

Protocol:

  • To a stirred solution of 2,5-difluoroaniline (100 g) in 1150 mL of acetic acid, add a solution of bromine (40.2 mL) in 350 mL of acetic acid dropwise over 1.5 hours, maintaining the temperature between 15-20°C.[2]

  • Upon completion of the addition, stir the resulting pink suspension for an additional 30 minutes.

  • Remove the acetic acid by evaporation in vacuo.

  • Carefully basify the residue with 50% NaOH solution, using an ice bath to keep the temperature below 35°C.

  • Extract the aqueous layer with dichloromethane (1 L).

  • Wash the organic extract with water (2 x 100 mL), dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to yield 4-bromo-2,5-difluoroaniline.[2]

Step 1.2: Synthesis of 4-Bromo-2,5-difluoro-N-methylaniline

This step is a reductive amination, a common and efficient method for N-methylation of anilines.

Protocol:

  • To a solution of 4-bromo-2,5-difluoroaniline (1.0 equiv) in methanol, add paraformaldehyde (5.0 equiv).

  • Reflux the mixture for 2 hours to form the intermediate imine.

  • Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equiv) portion-wise.

  • Reflux the mixture for an additional 2 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-Bromo-2,5-difluoro-N-methylaniline.

Part 2: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a prominent class of heterocycles with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The following protocol outlines a two-step synthesis of N-substituted benzimidazoles from 4-Bromo-2,5-difluoro-N-methylaniline, proceeding through a Buchwald-Hartwig amination followed by a condensation/cyclization.

Workflow for Benzimidazole Synthesis

start 4-Bromo-2,5-difluoro- N-methylaniline step1 Buchwald-Hartwig Amination (Pd-catalyzed) start->step1 intermediate N-Aryl-o-phenylenediamine Intermediate step1->intermediate step2 Condensation & Cyclization (with Aldehyde) intermediate->step2 product Fluorinated Benzimidazole Scaffold step2->product start 4-Bromo-2,5-difluoro- N-methylaniline step1 Suzuki-Miyaura Coupling (Pd-catalyzed) start->step1 intermediate Functionalized Aniline Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Fluorinated Quinoline Scaffold step2->product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2,5-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PUR-AMINE-4B25DF Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely attempting to purify 4-Bromo-2,5-difluoro-N-methylaniline following a methylation reaction (e.g., using methyl iodide or reductive amination).

The Core Challenge: While the fluorine atoms at the 2,5-positions reduce the basicity of the aniline nitrogen (making it less prone to "tailing" than unsubstituted aniline), the secondary amine moiety still possesses a hydrogen bond donor (-NH) and a lone pair that interacts with acidic silanol groups (


) on standard silica gel. This leads to:
  • Peak Tailing: Broad, asymmetrical peaks that reduce resolution.[1][2]

  • Co-elution: Difficulty separating the product from the starting material (primary amine) and the over-methylated byproduct (tertiary amine).

This guide provides a self-validating protocol to overcome these issues using Triethylamine (TEA) modified silica chromatography .

Pre-Run Diagnostics: Mobile Phase Optimization

Before packing your column, you must establish a mobile phase that suppresses silanol interactions.

The "Amine Rule" for TLC

Do not run standard Hexane/Ethyl Acetate TLC plates. The spots will streak, giving false Rf values.

Protocol:

  • Prepare a mobile phase of Hexane:Ethyl Acetate (9:1) .

  • Crucial Step: Add 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[3] TEA is a stronger base than your aniline. It preferentially binds to the acidic silanol sites on the silica, effectively "capping" them and allowing your product to elute as a sharp band.

  • Run the TLC.[4]

  • Visualization: Use UV (254 nm). If the spot is faint, use a KMnO₄ stain (oxidizes the aniline) or Iodine chamber .

Elution Order Prediction

Understanding the elution order is critical for fraction collection. On silica gel (Normal Phase), retention is governed by Hydrogen Bonding.

Compound SpeciesStructureH-Bond DonorsInteraction with SilicaRelative Elution
Tertiary Amine (Over-methylated)

0Weak (Fastest)First (High Rf)
Secondary Amine (Target Product)

1ModerateMiddle
Primary Amine (Starting Material)

2Strong (Slowest)Last (Low Rf)

Standard Operating Procedure (SOP): Column Chromatography

Method A: Slurry Packing with TEA (Recommended)

Use this method for maximum resolution.

Materials:

  • Silica Gel 60 (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Sand

Step-by-Step Protocol:

  • Pre-treatment: In an Erlenmeyer flask, slurry the required amount of silica gel in a solution of Hexane containing 1% TEA .

    • Why? Pre-equilibriating the silica ensures the entire column bed is deactivated before the sample touches it.

  • Packing: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the starting mobile phase (e.g., 100% Hexane + 1% TEA) to pack the bed tightly.

  • Sample Loading:

    • Dissolve your crude oil in a minimum amount of DCM or Toluene.

    • Note: Avoid dissolving in pure Ethyl Acetate for loading, as it may cause band broadening.

  • Elution Gradient:

    • Start: 100% Hexane (+1% TEA).

    • Ramp: Slowly increase to 10% EtOAc (+1% TEA) over 10 CVs.

    • Hold: Hold at the % EtOAc where the product begins to elute (determined by TLC).

Method B: Dry Loading (For Low Solubility)

If your crude material is a gummy solid or insoluble in Hexane:

  • Dissolve crude in DCM.

  • Add silica gel (ratio 1:2 crude:silica).

  • Rotovap to dryness until a free-flowing powder remains.

  • Load this powder on top of a pre-packed (TEA-treated) column.

Troubleshooting & FAQs

Visual Troubleshooting Logic

Troubleshooting Start Issue Observed Issue1 Streaking / Tailing Start->Issue1 Issue2 Poor Separation (Co-elution) Start->Issue2 Issue3 Low Recovery Start->Issue3 Sol1 Add 1% TEA to Mobile Phase Issue1->Sol1 Sol2 Check Sample Load (Overloaded?) Issue1->Sol2 Sol3 Switch Solvent System (Try DCM/MeOH) Issue2->Sol3 Sol4 Decrease Gradient Slope Issue2->Sol4 Sol5 Check for Decomposition (Is product unstable on Silica?) Issue3->Sol5 Sol6 Flush column with 10% MeOH/DCM Issue3->Sol6

Caption: Diagnostic flow for common chromatography issues with aromatic amines.

Frequently Asked Questions

Q1: My product is streaking even with 1% TEA. What now?

  • Diagnosis: The silica activity might be too high, or the amine is exceptionally basic (unlikely for a difluoro-aniline).

  • Solution: Increase TEA to 2-3% or switch to Ammonia-saturated Methanol as your polar modifier. Alternatively, use "Amine-functionalized Silica" (NH-Silica), which requires no mobile phase additives.

Q2: I see a "Ghost Peak" that elutes very slowly. Is this my product?

  • Diagnosis: This is likely the hydrochloride salt of your amine if you performed an acid workup prior to the column. Salts stick to silica tenaciously.

  • Solution: Wash your crude organic phase with saturated Sodium Bicarbonate (

    
    ) or 1M NaOH before the column to ensure the free base is formed.
    

Q3: Can I use Acetone or DCM instead of Ethyl Acetate?

  • Answer: Yes.

    • DCM/Hexane: Good for very non-polar separation (if the impurity is the tertiary amine).

    • DCM/Methanol: Only use if the compound is very polar. Warning: DCM/MeOH can dissolve silica slightly; always use TEA to protect the product.

Q4: The 2,5-difluoro substitution pattern—does it affect stability?

  • Insight: Yes. The fluorines are electron-withdrawing. This makes the ring slightly deactivated towards oxidation compared to standard anilines, which is good. However, it also makes the N-H proton more acidic. Avoid using strong bases (like NaH) during the reaction workup to prevent deprotonation/side reactions, though this is not an issue during neutral silica chromatography.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.

  • Biotage Application Note. "Purification of Amines: Overcoming the pKa Challenge." Biotage Technical Library.

  • Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Chemistry Department.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 4-Bromo-2,5-difluoro-N-methylaniline before handling.

Sources

Technical Support Center: Troubleshooting 4-Bromo-2,5-difluoro-N-methylaniline Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Bromo-2,5-difluoro-N-methylaniline is a highly valuable but notoriously difficult building block in synthetic chemistry and drug development. Its complexity stems from its bifunctional nature : it possesses both an electrophilic site (the aryl bromide) and a nucleophilic site (the secondary amine).

When researchers report "low conversion rates" with this compound, the root cause almost always traces back to a mismatch between the intended reaction site and the catalytic conditions, leading to oligomerization, catalyst poisoning, or stalled catalytic cycles[1].

This guide provides mechanistic causality, diagnostic workflows, and self-validating protocols to overcome these specific hurdles.

Diagnostic Workflow

Before adjusting your stoichiometry or temperature, you must identify how the molecule's dual reactivity is interfering with your specific catalytic cycle.

Troubleshooting Start Low Conversion: 4-Bromo-2,5-difluoro-N-methylaniline Role Identify the target reaction site Start->Role Amine Secondary Amine (Nucleophile) Role->Amine Buchwald-Hartwig Amination Bromide Aryl Bromide (Electrophile) Role->Bromide Suzuki-Miyaura Cross-Coupling AmineIssue Issue: Oligomerization & Low Nucleophilicity Amine->AmineIssue BromideIssue Issue: Catalyst Poisoning (-NHMe) & Hydrodehalogenation Bromide->BromideIssue AmineSol Solution: Chemoselective coupling with Aryl Iodide + RuPhos AmineIssue->AmineSol BromideSol Solution: N-Boc Protection or XPhos Pd G3 + K3PO4 BromideIssue->BromideSol

Caption: Diagnostic workflow for troubleshooting 4-Bromo-2,5-difluoro-N-methylaniline coupling reactions.

Mechanistic Troubleshooting & FAQs

Q1: I am using this compound as an amine in a Buchwald-Hartwig amination. Why am I getting complex mixtures and <10% of my desired product?

The Causality: You are likely experiencing intermolecular self-condensation. Because your substrate contains both a reactive amine and an aryl bromide, reacting it with an external aryl bromide under standard conditions causes the molecules to polymerize with themselves. Furthermore, the two highly electron-withdrawing fluorine atoms drastically reduce the electron density of the nitrogen lone pair, while the ortho-fluorine and N-methyl group create severe steric hindrance. This combination makes oxidative addition fast but nucleophilic attack on the Pd(II) intermediate incredibly slow[1].

The Solution: You must differentiate the electrophiles. Switch your external coupling partner from an aryl bromide to an aryl iodide . Aryl iodides undergo oxidative addition much faster than aryl bromides. By using a chemoselective catalyst system like Pd2(dba)3 with the bulky biarylphosphine ligand RuPhos at room temperature or mild heating, you can selectively couple the amine to the external iodide while leaving the internal bromide completely intact[2][3].

Q2: I am performing a Suzuki-Miyaura coupling at the bromide position. The reaction stalls early, leaving mostly unreacted starting material. Why?

The Causality: The free secondary amine (-NHMe) is acting as a competitive ligand. It binds to the empty coordination sites of the active Pd(0) or Pd(II) species, forming stable, off-cycle resting states that poison the catalyst.

The Solution: The most robust self-validating approach is to protect the secondary amine (e.g., as a Boc or Trifluoroacetamide derivative) prior to the cross-coupling. If protection is not viable, you must use a highly sterically demanding ligand like XPhos or a pre-formed palladacycle (e.g., XPhos Pd G3) that physically blocks the amine from coordinating to the palladium center[4].

Q3: My Suzuki coupling is proceeding, but I am isolating a significant amount of dehalogenated byproduct (2,5-difluoro-N-methylaniline). How do I prevent this?

The Causality: The 2,5-difluoro substitution makes the aryl ring highly electron-deficient. While this accelerates the initial oxidative addition, it makes transmetalation and reductive elimination thermodynamically and kinetically challenging. When reductive elimination is slow, the electron-poor Pd(II) intermediate is prone to abstracting a hydride from the solvent or an alkoxide base, leading to hydrodehalogenation[5].

The Solution: Avoid alkoxide bases (like NaOtBu or NaOEt) which act as hydride donors. Switch to a weaker, non-nucleophilic base like K3PO4 in an anhydrous solvent system (e.g., Toluene/THF). Utilize an electron-rich ligand like SPhos to accelerate the reductive elimination step, thereby outcompeting the dehalogenation pathway[4][5].

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the optimization data for functionalizing the sterically hindered, deactivated amine moiety of 4-Bromo-2,5-difluoro-N-methylaniline via chemoselective coupling with an external aryl iodide.

LigandCatalyst PrecursorBaseSolventTemp (°C)Target Conversion (%)Primary Byproduct
BINAPPd(OAc)2Cs2CO3Toluene100< 5%Unreacted starting material
XantPhosPd2(dba)3NaOtBuDioxane8015%Oligomerization (Self-coupling)
XPhosXPhos Pd G3K3PO4THF6545%Hydrodehalogenation
BrettPhosPd2(dba)3NaOtBuToluene6082%Trace oligomerization
RuPhos Pd2(dba)3 LiHMDS THF 40 > 95% None (Clean conversion)

Data synthesis indicates that RuPhos provides the optimal bite angle and steric bulk to promote rapid reductive elimination while maintaining strict chemoselectivity for the aryl iodide over the internal aryl bromide[2][3].

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Chemoselective Buchwald-Hartwig Amination (Functionalizing the Amine)

Objective: Selectively couple the secondary amine with an external aryl iodide while preserving the internal C-Br bond.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (0.02 equiv, 2 mol% Pd) and RuPhos (0.04 equiv, 4 mol%).

  • Atmosphere Exchange: Evacuate and backfill the flask with ultra-pure Argon three times.

  • Reagent Addition: Add the external aryl iodide (1.0 equiv) and 4-Bromo-2,5-difluoro-N-methylaniline (1.1 equiv).

  • Solvent & Base: Inject anhydrous, degassed THF (to reach 0.2 M), followed by the dropwise addition of LiHMDS (1.0 M in THF, 1.5 equiv).

  • Reaction: Stir the mixture at 40 °C for 12 hours.

  • Self-Validation Checkpoint (GC-MS): Sample 10 µL of the reaction mixture, quench with water, and extract with EtOAc. Analyze via GC-MS. Validation: The reaction is successful if the mass peak of the external aryl iodide has disappeared, the product mass is present, and the mass corresponding to the internal aryl bromide remains intact without higher-molecular-weight oligomer peaks[2].

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Optimized Suzuki-Miyaura Coupling (Functionalizing the Bromide)

Objective: Couple the aryl bromide with a boronic acid while preventing amine-induced catalyst poisoning and hydrodehalogenation.

  • Amine Protection (Checkpoint 1): React 4-Bromo-2,5-difluoro-N-methylaniline with Boc-anhydride (1.5 equiv) and DMAP (0.1 equiv) in DCM at room temperature for 4 hours.

    • Validation (1H NMR): The disappearance of the broad N-H proton signal (~4.0 ppm) and the appearance of a sharp 9H singlet (~1.4 ppm) confirms successful protection.

  • Catalyst Setup: In a glovebox, charge a vial with the N-Boc protected substrate (1.0 equiv), arylboronic acid (1.5 equiv), XPhos Pd G3 (0.05 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Seal the vial, remove from the glovebox, and inject a degassed mixture of Toluene/THF (4:1 ratio, 0.2 M).

  • Reaction: Heat to 65 °C and stir vigorously for 8 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Monitor the reaction. Validation: The absence of a lower-polarity spot (dehalogenated arene) confirms that the XPhos ligand and K3PO4 base successfully suppressed the hydrodehalogenation pathway[4][5].

  • Workup & Deprotection: Filter through a Celite pad, concentrate, and purify. The Boc group can subsequently be removed using 20% TFA in DCM.

References

1.[4] BenchChem. "Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides." BenchChem. URL: 2.[5] BenchChem. "Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides." BenchChem. URL: 3.[1] Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Publications. URL: 4.[2] Surry, D. S., & Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." PMC. URL: 5.[3] Fors, B. P., et al. "An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides." MIT Open Access Articles. URL:

Sources

Technical Support Center: Stability Management for 4-Bromo-2,5-difluoro-N-methylaniline

[1]

Status: Active Ticket ID: STAB-4Br-DF-NM Subject: Optimization of Storage Conditions & Degradation Mitigation Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are accessing the technical support repository for 4-Bromo-2,5-difluoro-N-methylaniline (CAS: 1150271-23-0).[1] This secondary aniline is a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents. Its stability is compromised by two primary vectors: oxidative radicalization of the amine and photolytic cleavage of the carbon-bromine bond.

This guide provides a self-validating system to ensure compound integrity, moving beyond generic "store in a cool dry place" advice to mechanistic protocols.

Module 1: Diagnostic Hub (Troubleshooting)

Use this section to identify the specific instability mode affecting your lot.

Q1: My compound has transitioned from off-white to a brown/pink semi-solid. Is it usable?

Diagnosis: Oxidative Degradation (Quinoid Formation).[1][2] Mechanism: The secondary amine (

11Action:
  • If purity >95% (HPLC): Usable for early-stage synthesis, but may poison metal catalysts (Pd, Pt).[1]

  • If purity <95%: Perform Protocol A (Recrystallization) below.

Q2: HPLC analysis shows a new peak at a lower retention time (more polar).

Diagnosis: Photolytic Dehalogenation.[1] Mechanism: The C-Br bond is the weakest link (

1Action:1
Q3: The material has clumped into a hard cake.

Diagnosis: Hygroscopic Agglomeration.[1] Mechanism: While not highly hygroscopic, the amine functionality can form hydrogen bonds with atmospheric moisture, lowering the glass transition temperature and facilitating surface oxidation.[1] Action: Dry under high vacuum (


Module 2: Visualizing the Instability

Understanding the enemy is the first step to containment.[1] The diagram below illustrates the dual-threat degradation pathway.

DegradationPathwayStart4-Bromo-2,5-difluoro-N-methylanilineOxRadicalN-CenteredRadical CationStart->OxRadical O2 / MoistureCBrRadicalAryl Radical(Br• release)Start->CBrRadical UV Light (hν)DimerHydrazine/AzoLinkagesOxRadical->Dimer CouplingPolymerBrown/BlackOligomersDimer->Polymer PolymerizationDebromo2,5-Difluoro-N-methylanilineCBrRadical->Debromo H-Abstraction

Figure 1: Dual degradation pathways showing oxidative polymerization (top) and photolytic debromination (bottom).[1]

Module 3: The Stability Protocol (Prevention)

This protocol is designed to be a self-validating system . If followed, the compound remains stable for >12 months.[1]

Storage Environment Standards
ParameterStandardScientific Rationale
Temperature

(Long term)
Arrhenius equation dictates that lowering T by 10°C roughly halves reaction rates (oxidation).[1]
Atmosphere Argon (preferred) or

Argon is heavier than air, creating a better "blanket" over the solid than Nitrogen.[1]
Container Amber GlassBlocks UV radiation (

) to prevent C-Br cleavage [1].[1]
Seal Teflon-lined cap + ParafilmPrevents oxygen diffusion and moisture ingress better than standard polyethylene liners.[1]
The "Inert Flush" Workflow

Do not simply close the bottle.[1] Active maintenance is required.

  • Equilibrate: Allow the frozen bottle to reach room temperature before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture onto the solid, accelerating hydrolysis and oxidation.[1]

  • Dispense: Aliquot quickly in a hood with low ambient light.

  • Purge: Insert a needle connected to an Argon line into the headspace.[1] Flow gas gently for 30 seconds.

  • Seal: Cap immediately and wrap the neck with Parafilm.[1]

Module 4: Recovery Operations (Purification)[1]

If your diagnostic check (Module 1) confirms degradation, use Protocol A to salvage the material.[1]

Protocol A: Activated Carbon Recrystallization

Best for removing colored oxidation impurities.[1]

  • Dissolution: Dissolve the crude solid in a minimal amount of hot Ethanol/Water (9:1 ratio).[1]

    • Note: The 4-Bromo-2,5-difluoro-N-methylaniline should be soluble in hot ethanol.

  • Adsorption: Add Activated Charcoal (5-10% by weight of the amine).

  • Digestion: Stir at reflux for 15 minutes.

    • Mechanism:[1][3] The planar, conjugated oxidized impurities adsorb strongly to the carbon lattice [2].

  • Filtration: Filter hot through a Celite pad to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool to

    
    .
    
  • Collection: Filter the off-white crystals and dry under vacuum.

Protocol B: Acid-Base Extraction

Best for removing neutral impurities (like de-halogenated byproducts).[1]

  • Dissolve impure amine in Ethyl Acetate.[1]

  • Extract with 1M HCl (aq) . The amine moves to the aqueous layer (as the hydrochloride salt); neutral impurities stay in organic.

  • Wash the aqueous layer twice with Ethyl Acetate.[1]

  • Basify the aqueous layer with saturated

    
      to pH ~9.[1]
    
  • Extract the free base back into Ethyl Acetate.[1]

  • Dry (

    
    ) and concentrate.
    

Module 5: Workflow Logic

Use this decision tree to determine the handling of your specific batch.

StorageWorkflowReceiveReceive CompoundCheckColorVisual Inspection:Is it Off-White?Receive->CheckColorUseQC Pass:Proceed to ExperimentCheckColor->UseYesPurifyQC Fail:Execute Protocol ACheckColor->PurifyNo (Brown/Pink)StorageStorage Protocol:1. Flush with Argon2. Seal with Parafilm3. Store at -20°CUse->StorageUnused PortionPurify->CheckColorRe-evaluateOpenUsage Event:Warm to RT before openingStorage->OpenNext ExperimentOpen->Use

Figure 2: Decision matrix for handling, purification, and storage cycles.

References

  • PubChem. (n.d.).[1] 4-Bromoaniline Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • National Science Foundation (NSF). (2024).[1] Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link][1]

Technical Support Center: Recrystallization of 4-Bromo-2,5-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-Bromo-2,5-difluoro-N-methylaniline via recrystallization. This document offers troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols derived from fundamental principles of organic chemistry and extensive experience with substituted anilines.

Introduction: The Challenge of Purifying Substituted Anilines

4-Bromo-2,5-difluoro-N-methylaniline is a halogenated and N-alkylated aniline derivative, a class of compounds crucial in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of these intermediates is paramount, as trace impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and potential toxicological concerns.[1]

Substituted anilines, particularly those with electron-withdrawing groups like fluorine and bromine, can be prone to oxidation and the formation of colored byproducts.[2] Recrystallization is a powerful technique for achieving high purity for solid anilines, often yielding purities greater than 99.8% when optimized.[1] However, selecting the right solvent and troubleshooting common issues like "oiling out" or low recovery requires a systematic approach.

This guide provides the necessary framework for developing a robust recrystallization protocol for 4-Bromo-2,5-difluoro-N-methylaniline, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of 4-Bromo-2,5-difluoro-N-methylaniline?

A1: The single most critical factor is the choice of solvent.[3] An ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[4] This temperature-dependent solubility differential is the driving force for crystallization and purification.[3]

Q2: My purified 4-Bromo-2,5-difluoro-N-methylaniline is discolored (yellow, brown, or pink). What causes this and how can I fix it?

A2: Discoloration in anilines is typically due to the formation of oxidation products.[2] To remove these colored impurities, you can add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[2][5]

Q3: I'm not getting any crystals after my solution has cooled to room temperature. What should I do?

A3: This is a common issue, often caused by either using too much solvent or the solution being supersaturated.[6]

  • Too much solvent: The solution is not saturated enough for crystals to form. The best remedy is to boil off a portion of the solvent to increase the concentration and then allow it to cool again.[6][7]

  • Supersaturation: The solution is stable beyond its saturation point. To induce crystallization, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of pure 4-Bromo-2,5-difluoro-N-methylaniline if you have one.[6]

Q4: My compound "oiled out" instead of forming crystals. What went wrong?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] The solute comes out of solution as a liquid instead of a solid. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to lower the saturation temperature, and allow it to cool more slowly.[6] Using a solvent with a lower boiling point is also a key strategy.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemical principles.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Very Low or No Crystal Yield 1. Excessive Solvent: The most common cause. The concentration of the compound remains below the saturation point even when cold.[7][9] 2. Inappropriate Solvent Choice: The compound is too soluble in the solvent, even at low temperatures.[9] 3. Premature Crystallization: Crystals formed during a hot filtration step and were lost.1. Reduce Solvent Volume: Re-heat the flask and gently boil away a portion of the solvent. Allow it to cool again.[6] 2. Re-evaluate Solvent System: If yield is consistently low, the solvent is not suitable. A two-solvent system may be required. Start the solvent screening process again. 3. Prevent Premature Crystallization: During hot filtration, use a stemless funnel and keep the apparatus hot. Add a small amount of extra hot solvent before filtering to ensure the compound stays in solution.[9]
Impure Product (Verified by Melting Point or TLC) 1. Crystallization Occurred Too Quickly: Rapid cooling traps impurities within the growing crystal lattice.[7] 2. Insufficient Washing: Mother liquor containing impurities remains on the crystal surface.1. Ensure Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.[10] 2. Wash Crystals Correctly: After collecting the crystals via vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.[11]
Compound Dissolves in the Solvent at Room Temperature The solvent is too "good" or has a similar polarity to the solute ("like dissolves like").[3][10]This solvent is unsuitable for recrystallization. It may be useful as the "soluble solvent" in a two-solvent system, but it cannot be used alone.[10]
Compound Does Not Dissolve, Even in Hot Solvent The solvent is too "poor" or has a very different polarity from the solute.[8]This solvent is unsuitable for recrystallization. It may be useful as the "insoluble" or "anti-solvent" in a two-solvent system.[10]

Experimental Protocols & Methodologies

Logic for Solvent Selection

The key to recrystallization is finding a solvent in which the target compound has high solubility when hot and low solubility when cold. 4-Bromo-2,5-difluoro-N-methylaniline is a moderately polar molecule due to the N-H bond and the polar C-F and C-Br bonds, but it also has significant non-polar character from the aromatic ring and methyl group. This suggests that solvents of intermediate polarity, or a mixed-solvent system, will be most effective.[5]

Diagram: Solvent Selection Workflow

G cluster_0 Step 1: Single Solvent Screening cluster_1 Step 2: Decision Making Start Place ~20-30mg of crude product in a test tube AddSolvent Add solvent dropwise (e.g., 0.5 mL) at RT Start->AddSolvent ObserveRT Observe Solubility at RT AddSolvent->ObserveRT Heat Heat to Boiling ObserveRT->Heat Insoluble or Slightly Soluble RT_Soluble Soluble at RT? ObserveRT->RT_Soluble ObserveHot Observe Solubility when Hot Heat->ObserveHot Cool Cool to RT, then Ice Bath ObserveHot->Cool Fully Soluble Hot_Insoluble Insoluble when Hot? ObserveHot->Hot_Insoluble ObserveCrystals Observe for Crystal Formation Cool->ObserveCrystals Crystals_Form Crystals Form on Cooling? ObserveCrystals->Crystals_Form RT_Soluble->Heat No BadSolvent_TooGood BAD SOLVENT (Too Soluble) RT_Soluble->BadSolvent_TooGood Yes Hot_Insoluble->Cool No BadSolvent_TooPoor BAD SOLVENT (Not Soluble Enough) Hot_Insoluble->BadSolvent_TooPoor Yes GoodSolvent GOOD SOLVENT Proceed to Bulk Recrystallization Crystals_Form->GoodSolvent Yes (Abundant) ConsiderPair Consider for Two-Solvent System Crystals_Form->ConsiderPair No or Few Crystals BadSolvent_TooGood->ConsiderPair BadSolvent_TooPoor->ConsiderPair

Caption: Workflow for systematic solvent screening.

Recommended Solvents for Screening

Based on the structure of the target molecule, the following solvents are recommended starting points for screening. They are listed in approximate order of decreasing polarity.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Water 100HighLikely too polar; compound will probably have very low solubility even when hot. Could be a good "anti-solvent."[10]
Ethanol (95%) 78High-MediumExcellent general-purpose solvent for moderately polar compounds.[10] Often works well for substituted anilines.[12]
Isopropanol 82MediumSimilar to ethanol, slightly less polar. A good alternative if ethanol is too effective a solvent.
Ethyl Acetate 77MediumGood solvent, but its lower polarity might make it too effective, leading to high solubility even when cold.
Toluene 111Low-MediumThe aromatic nature may favor solubility. The high boiling point could risk "oiling out" as the compound's melting point is 71-77°C.[13] Use with caution.
Hexanes/Heptane ~69LowLikely too non-polar; compound will probably have low solubility. Could be a good "anti-solvent" paired with a more polar solvent like ethanol or ethyl acetate.[8]
Protocol: Single-Solvent Recrystallization (Example with Ethanol)

This protocol is a starting point and may require optimization.

  • Dissolution: Place the crude 4-Bromo-2,5-difluoro-N-methylaniline in an Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent to maximize recovery.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Set up a hot gravity filtration apparatus (stemless funnel with fluted filter paper). Pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for forming pure crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small portion of ice-cold 95% ethanol.[11] Continue to pull air through the crystals for several minutes to help them dry. Transfer the purified crystals to a watch glass and allow them to air dry completely.

Protocol: Two-Solvent Recrystallization (Example with Ethanol/Water)

Use this method if no single solvent is suitable. This requires a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble). The two solvents must be miscible.[10]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with constant swirling until the solution just begins to turn cloudy (this is the point of saturation).

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization & Isolation: Follow steps 5-7 from the single-solvent protocol. Wash the final crystals with a cold mixture of the two solvents in the same proportion used for the crystallization.

Diagram: Troubleshooting Logic

G cluster_outcomes Observe Outcome After Cooling cluster_solutions Corrective Actions Start Recrystallization Attempted NoCrystals No Crystals Form Start->NoCrystals OiledOut Compound 'Oiled Out' Start->OiledOut LowYield Yield is Very Low (<50%) Start->LowYield Success Good Yield of Crystals Start->Success BoilSolvent Boil off excess solvent and re-cool NoCrystals->BoilSolvent Probable Cause: Too much solvent Scratch Scratch flask / Add seed crystal NoCrystals->Scratch Probable Cause: Supersaturation ReheatAddSolvent Reheat, add more 'good' solvent, and re-cool slowly OiledOut->ReheatAddSolvent CheckMotherLiquor Check mother liquor for product. If present, too much solvent was used. LowYield->CheckMotherLiquor VerifyPurity Check Purity (Melting Point, TLC) Success->VerifyPurity BoilSolvent->Start Retry Scratch->Start Retry ReheatAddSolvent->Start Retry

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-2,5-difluoro-N-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 4-Bromo-2,5-difluoro-N-methylaniline . This highly functionalized building block is critical in the synthesis of modern pharmaceuticals (such as KRASG12C inhibitors). However, its unique substitution pattern—specifically the ortho-fluoro relationships to both the secondary amine and the bromine atom—creates a complex interplay of electronic deactivation and severe steric hindrance.

This guide synthesizes field-proven protocols and mechanistic causality to help you overcome these synthetic bottlenecks.

Part 1: Core Reactivity Profile & Causality

To successfully manipulate 4-Bromo-2,5-difluoro-N-methylaniline, one must understand the dual nature of its fluorine substituents:

  • At the C4-Bromine (Cross-Coupling Site): The highly electronegative fluorine at C5 withdraws electron density from the ring, making the C-Br bond highly electrophilic. This accelerates the oxidative addition of Palladium(0). However, the lone pairs on the ortho-fluorine can coordinate with the palladium center, and its steric bulk severely hinders the subsequent transmetalation step[1].

  • At the C1-Amine (Nucleophilic Site): The secondary N-methyl amine is flanked by a fluorine at C2. This creates significant steric repulsion, blocking the standard Bürgi-Dunitz trajectory for incoming electrophiles. Furthermore, the combined inductive electron-withdrawing effect of the two fluorines and the bromine drastically reduces the nucleophilicity of the nitrogen lone pair.

  • The SNAr Threat: The electron-deficient, polyfluorinated aromatic ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Strong bases or nucleophiles can displace the fluorine atoms, leading to complex byproduct mixtures[2][3].

Part 2: Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling at the C4-bromo position is stalling at 30% conversion. Why, and how do I fix it?

The Causality: Your catalytic cycle is likely trapped at the Pd(II) intermediate stage. While oxidative addition is fast due to fluorine-induced activation, the ortho-fluoro group at C5 creates a steric shield and can engage in hemilabile coordination with the palladium center, preventing the boronic acid from transmetalating[4]. The Solution: Abandon standard catalysts like


. You must use a bulky, electron-rich Buchwald ligand such as XPhos  or SPhos . The steric bulk of the dicyclohexylphosphino group forces the palladium into a highly active monoligated state, while the biphenyl backbone prevents the ortho-fluorine from deactivating the catalyst[1].
Q2: I am trying to acylate the N-methyl group, but standard conditions (Anhydride/TEA) yield no product. What is the alternative?

The Causality: The C2-fluorine sterically blocks the amine, and the electron-deficient ring renders the secondary amine exceptionally poor as a nucleophile. Triethylamine (TEA) is insufficient to drive the formation of the tetrahedral intermediate. The Solution: Transition to a highly reactive acyl chloride and employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst (10-20 mol%). DMAP bypasses the steric barrier by first reacting with the acyl chloride to form a highly electrophilic, unhindered N-acylpyridinium intermediate, which then forces the acylation of the deactivated aniline. Elevate the temperature to 80°C in toluene.

Q3: During Buchwald-Hartwig amination, LCMS shows a major byproduct with a mass corresponding to . What is happening?

The Causality: You are observing competing Nucleophilic Aromatic Substitution (SNAr). The strong base (e.g.,


) or the aliphatic amine nucleophile is attacking the highly electrophilic C2 or C5 positions, displacing a fluoride ion instead of participating in the cross-coupling at the C-Br bond[2].
The Solution:  Switch to a weaker, non-nucleophilic base like 

or

. Lower the reaction temperature and use a highly active pre-catalyst (like a Pd-PEPPSI or BrettPhos Palladacycle) to accelerate the cross-coupling cycle so that it outcompetes the background SNAr reaction[3].

Part 3: Quantitative Data Presentation

The following table summarizes the optimization of ligand systems for the Suzuki-Miyaura coupling of ortho-fluoro bromobenzenes, demonstrating the critical need for steric tuning.

LigandCatalyst SystemBaseYield (%)Mechanistic Role / Primary Issue Addressed



< 20%Baseline failure; poor transmetalation due to C5-F steric block.
dppf


45%Moderate steric relief; bidentate nature limits flexibility.
SPhos


88% Biphenyl backbone prevents F-coordination; facilitates transmetalation.
XPhos


94% Optimal bulk forces monoligated Pd(0), accelerating entire catalytic cycle.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Sterically-Relieved Suzuki-Miyaura Coupling

Designed to overcome C5-F steric hindrance while suppressing SNAr.

  • Preparation: In an oven-dried Schlenk flask under argon, add 4-Bromo-2,5-difluoro-N-methylaniline (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Catalyst Loading: Add

    
     (2 mol%) and XPhos (8 mol%). Self-Validation Check: The 1:4 Pd-to-ligand ratio ensures complete formation of the active L-Pd(0) species, preventing the precipitation of palladium black.
    
  • Solvent Addition: Add degassed Toluene/Water (10:1 v/v) to achieve a 0.2 M concentration. The biphasic system aids in dissolving the phosphate base while keeping the organic intermediates in the toluene phase.

  • Reaction: Heat to 90°C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material UV spot and the emergence of a lower Rf product spot validates completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over

    
    . Filter through a short pad of Celite to remove palladium residues prior to column chromatography.
    
Protocol B: DMAP-Catalyzed N-Acylation

Designed to force electrophilic attack on a sterically and electronically deactivated amine.

  • Preparation: Dissolve 4-Bromo-2,5-difluoro-N-methylaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (0.3 M) under nitrogen.

  • Base & Catalyst: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and DMAP (0.2 equiv). Causality: DIPEA acts as the bulk proton sponge, while DMAP acts strictly as the acyl transfer catalyst.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add the acyl chloride (1.5 equiv).

  • Reaction: Remove the ice bath and heat to 60°C (if using Toluene) or reflux (if using DCM) for 12 hours.

  • Validation & Workup: Quench with saturated aqueous

    
    . Extract with DCM. Wash the organic layer with 1M HCl to remove DMAP and unreacted DIPEA. The product will remain in the organic layer.
    

Part 5: Mandatory Visualizations

G A 4-Bromo-2,5-difluoro- N-methylaniline B Oxidative Addition (Accelerated by F) A->B Pd(0), Ligand C Pd(II) Intermediate (Steric block by C5-F) B->C D Transmetalation (Requires XPhos) C->D Boronic Acid, Base E Reductive Elimination D->E E->A Pd(0) Regeneration F Cross-Coupled Product E->F

Catalytic cycle of Suzuki coupling highlighting ortho-fluoro steric bottlenecks.

G SM 4-Bromo-2,5-difluoro-N-methylaniline Cond1 Pd Catalyst, Weak Base (e.g., K3PO4) SM->Cond1 Cond2 Strong Base / Nucleophile (e.g., NaOtBu) SM->Cond2 Prod1 Desired C-C Product Cond1->Prod1 Favored Pathway Prod2 SNAr Byproduct (F-displacement) Cond2->Prod2 Competing Pathway

Competing reaction pathways: Cross-coupling vs. Nucleophilic Aromatic Substitution (SNAr).

References

  • BenchChem Technical Support. Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. BenchChem. 1

  • ResearchGate / The Journal of Organic Chemistry. Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions.2

  • National Science Foundation (NSF PAR). Acyl- and Decarbonylative Suzuki Coupling of N-Acetyl Amides.3

  • ChemRxiv. Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling of Aliphatic Amines with Aryl Iodides.4

Sources

Technical Support Center: Regioselective Modification of 4-Bromo-2,5-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective modification of 4-Bromo-2,5-difluoro-N-methylaniline. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of controlling reaction outcomes with this versatile building block. As Senior Application Scientists, we have synthesized the information in this guide to be technically accurate and grounded in established chemical principles.

Understanding the Reactivity of 4-Bromo-2,5-difluoro-N-methylaniline

The regiochemical outcome of reactions involving 4-Bromo-2,5-difluoro-N-methylaniline is governed by the interplay of its four substituents: the N-methylamino group, the two fluoro atoms, and the bromine atom. Each of these groups exerts distinct electronic and steric effects that can be leveraged to direct incoming reagents to specific positions on the aromatic ring.

The N-methylamino group is a potent ortho, para-director in electrophilic aromatic substitution and a strong directing group in ortho-lithiation reactions. The fluoro substituents are also ortho, para-directing in electrophilic aromatic substitution, but are deactivating. The bromo substituent serves as a leaving group in cross-coupling reactions and can participate in lithium-halogen exchange.

Frequently Asked Questions (FAQs) and Troubleshooting

Directed ortho-Lithiation

Question 1: I am trying to perform a directed ortho-lithiation on 4-Bromo-2,5-difluoro-N-methylaniline. Which position will be lithiated, and how can I avoid side reactions?

The N-methylamino group is a powerful directing group for ortho-lithiation.[1][2] Therefore, the primary site of deprotonation will be the C3 position, which is ortho to the N-methylamino group. However, a significant competing reaction is lithium-halogen exchange at the C4 position.[3][4]

Troubleshooting Guide: Directed ortho-Lithiation

IssueProbable CauseRecommended Solution
Mixture of 3-substituted and 4-substituted products Competing lithium-halogen exchange.Use a bulky, non-nucleophilic base such as Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) instead of n-butyllithium.[1] Perform the reaction at a very low temperature (-78 °C) to favor the kinetically controlled deprotonation at C3.
Low yield of lithiated product Incomplete deprotonation.Use a slight excess of the lithium amide base (1.1-1.2 equivalents). Ensure all reagents and solvents are scrupulously dry.
Formation of debrominated starting material Protonation of the aryllithium species formed via lithium-halogen exchange.Ensure the reaction is quenched with the desired electrophile at low temperature before warming up.

Experimental Protocol: Regioselective ortho-Lithiation and Trapping with an Electrophile

  • To a solution of 4-Bromo-2,5-difluoro-N-methylaniline (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., N,N-dimethylformamide for formylation) (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship: Controlling Lithiation Regioselectivity

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 4-Bromo-2,5-difluoro-N-methylaniline 4-Bromo-2,5-difluoro-N-methylaniline n-BuLi, -78°C n-BuLi, -78°C 4-Bromo-2,5-difluoro-N-methylaniline->n-BuLi, -78°C Reacts with LDA, -78°C LDA, -78°C 4-Bromo-2,5-difluoro-N-methylaniline->LDA, -78°C Reacts with Mixture of 3- and 4-substituted Mixture of 3- and 4-substituted n-BuLi, -78°C->Mixture of 3- and 4-substituted Leads to Predominantly 3-substituted Predominantly 3-substituted LDA, -78°C->Predominantly 3-substituted Favors

Caption: Choice of base in lithiation dictates regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Question 2: I want to perform a Suzuki or Buchwald-Hartwig amination on 4-Bromo-2,5-difluoro-N-methylaniline. Will the reaction be selective for the C-Br bond?

Yes, palladium-catalyzed cross-coupling reactions such as the Suzuki[5][6] and Buchwald-Hartwig amination[7][8] are highly selective for the carbon-bromine bond over carbon-fluorine or carbon-hydrogen bonds. The relative reactivity of halogens in these reactions follows the order I > Br > Cl >> F.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

IssueProbable CauseRecommended Solution
Low conversion to the desired product Inactive catalyst or suboptimal reaction conditions.Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos for Buchwald-Hartwig; SPhos, RuPhos for Suzuki).[5][7] Optimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF). Ensure the reaction is performed under a strict inert atmosphere.
Formation of hydrodehalogenated starting material Competing reduction pathway.Use a milder base or lower reaction temperature. Ensure the boronic acid or amine coupling partner is of high purity.
Side reactions involving the N-methylamino group The N-methylamino group can potentially coordinate to the palladium center.The use of bulky phosphine ligands can often mitigate this issue.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 4-Bromo-2,5-difluoro-N-methylaniline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine 4-Bromo-2,5-difluoro-N-methylaniline (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., XPhos, 0.04 eq), and a base (e.g., NaOt-Bu, 1.4 eq).[7]

  • Add a dry, degassed solvent (e.g., toluene).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[10]

Reaction Pathway: Selective Cross-Coupling

G Start 4-Bromo-2,5-difluoro-N-methylaniline Suzuki Suzuki Coupling (ArB(OH)₂, Pd catalyst, base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Start->Buchwald Product_Suzuki 4-Aryl-2,5-difluoro-N-methylaniline Suzuki->Product_Suzuki Product_Buchwald 4-(Dialkylamino)-2,5-difluoro-N-methylaniline Buchwald->Product_Buchwald

Caption: Selective functionalization at the C-Br bond.

Electrophilic Aromatic Substitution

Question 3: If I attempt an electrophilic aromatic substitution, such as nitration or halogenation, where will the new substituent be directed?

The N-methylamino group is a strongly activating ortho, para-director, while the fluoro groups are deactivating but also ortho, para-directing.[11][12] The directing effects of these groups will compete. The N-methylamino group is a more powerful activating group than the fluoro groups are deactivating, so it will likely dominate the directing effect. The para position is blocked by the bromine atom, so substitution is expected to occur at the positions ortho to the N-methylamino group, primarily at C6, which is less sterically hindered than C2 (which is flanked by a fluoro group).

Troubleshooting Guide: Electrophilic Aromatic Substitution

IssueProbable CauseRecommended Solution
Mixture of isomers Competing directing effects of the N-methylamino and fluoro groups.Use milder reaction conditions to enhance selectivity. Consider protecting the N-methylamino group as an amide to reduce its activating strength and potentially alter the regiochemical outcome.
No reaction or low yield Deactivating effect of the two fluoro groups and the bromo group.Use more forcing reaction conditions (e.g., stronger Lewis acid, higher temperature), but be aware that this may decrease regioselectivity.
Oxidation of the aniline The N-methylamino group is susceptible to oxidation under strongly acidic or oxidizing conditions (e.g., nitration).Protect the amino group as an acetamide before performing the electrophilic substitution. The acetamide can be subsequently hydrolyzed.

Summary of Regioselectivity

Reaction TypePrimary Reactive Site(s)Key Control Factors
Directed ortho-Lithiation C3Choice of base (LDA or LiTMP favors C3)
Lithium-Halogen Exchange C4Choice of base (n-BuLi can lead to a mixture)
Suzuki-Miyaura Coupling C4 (C-Br bond)Palladium catalyst and ligand selection
Buchwald-Hartwig Amination C4 (C-Br bond)Palladium catalyst and ligand selection
Electrophilic Aromatic Substitution C6Dominant directing effect of the N-methylamino group

References

  • Snieckus, V. Directed ortho metalation. Toluene-p-sulfonamides and N,N-diethylbenzamides. Chem. Rev.1990, 90 (6), 879-933.
  • Gilman, H.; Bebb, R. L. Relative Reactivities of Organometallic Compounds. XIII. Metalation of Anisole. J. Am. Chem. Soc.1939, 61 (1), 109-112.
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  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41 (11), 1534-1544.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805-818.
  • [Reference placeholder for a relevant review on Buchwald-Hartwig amin
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  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457-2483.
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  • Bailey, W. F.; Punzalan, E. R. Directed ortho-metalation of anilines. J. Org. Chem.1990, 55 (19), 5404-5406.
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  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
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  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176-4211.
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  • Kudo, N.; Fuse, S.; Takeda, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reaction of Organoboron Compounds with Organic Halides. Pure Appl. Chem.1998, 70 (5), 1041-1046.
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Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 4-Bromo-2,5-difluoro-N-methylaniline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel small molecules is a cornerstone of innovation. For researchers working with substituted anilines, a class of compounds pivotal in medicinal chemistry, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-2,5-difluoro-N-methylaniline, a compound with a substitution pattern that presents a unique and instructive NMR challenge.

This document moves beyond a simple recitation of spectral data. It is designed to serve as a practical guide for fellow scientists, offering a comparative analysis that builds from foundational principles. We will dissect the spectrum by comparing it to simpler, related molecules, thereby illuminating the distinct influence of each substituent on the chemical environment of the molecule's protons. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be both authoritative and immediately applicable in a laboratory setting.

Predicted 1H NMR Spectrum of 4-Bromo-2,5-difluoro-N-methylaniline

The 1H NMR spectrum of 4-Bromo-2,5-difluoro-N-methylaniline is predicted to exhibit three distinct signals: two in the aromatic region corresponding to the two aromatic protons, and one in the aliphatic region corresponding to the N-methyl group. The presence of two different halogen substituents (bromine and fluorine) and an N-methyl group on the aniline ring leads to a complex interplay of electronic effects and spin-spin couplings.

A detailed prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) is summarized in the table below. This prediction is based on the analysis of substituent effects and known coupling constants in similar aromatic systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-3~6.9 - 7.2Doublet of doublets (dd)3J(H3-F2) ≈ 7-10 Hz, 4J(H3-H6) ≈ 2-3 Hz
H-6~6.6 - 6.9Doublet of doublets (dd)3J(H6-F5) ≈ 7-10 Hz, 4J(H6-H3) ≈ 2-3 Hz
N-CH3~2.8 - 2.9Singlet (s)N/A
N-H~3.5 - 4.5Broad singlet (br s)N/A

A Comparative Analysis: Deconstructing the Substituent Effects

To understand the predicted spectrum, it is instructive to compare it with the 1H NMR spectra of simpler, related molecules. This comparative approach allows us to isolate and appreciate the electronic and steric contributions of each substituent.

The Parent Compound: Aniline

Aniline exhibits a complex multiplet in its aromatic region due to the strong electron-donating nature of the amino group, which shields the ortho and para protons. The N-H protons typically appear as a broad singlet.

The Influence of Halogenation: 4-Bromoaniline and 2,5-Difluoroaniline
  • 4-Bromoaniline : The introduction of a bromine atom at the para position deshields the aromatic protons relative to aniline due to its inductive electron-withdrawing effect.

  • 2,5-Difluoroaniline : The two fluorine atoms exert a strong inductive electron-withdrawing effect, leading to a significant downfield shift of the aromatic protons. Furthermore, the fluorine atoms will couple with the adjacent protons, leading to characteristic doublet of doublets splitting patterns.

The N-Methyl Group: N-Methylaniline

The replacement of a proton on the nitrogen with a methyl group in N-methylaniline results in a characteristic singlet in the aliphatic region (around 2.8 ppm). The N-H proton signal is still present.

Synthesis of Effects in 4-Bromo-2,5-difluoro-N-methylaniline

The predicted spectrum of our target molecule is a culmination of these individual effects:

  • The N-methyl group gives rise to the singlet at approximately 2.85 ppm.

  • The two aromatic protons are in different chemical environments due to the asymmetric substitution pattern.

  • H-3 is ortho to the fluorine at C-2 and meta to the fluorine at C-5. It is expected to be a doublet of doublets due to coupling with the fluorine at C-2 (³JHF) and the proton at H-6 (⁴JHH).

  • H-6 is ortho to the fluorine at C-5 and meta to the fluorine at C-2. It is also expected to be a doublet of doublets due to coupling with the fluorine at C-5 (³JHF) and the proton at H-3 (⁴JHH).

  • The N-H proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The interplay of the electron-donating N-methylamino group and the electron-withdrawing halogens creates a unique electronic environment that is reflected in the precise chemical shifts of the aromatic protons.

Experimental Protocol for 1H NMR Data Acquisition

The following is a robust, step-by-step protocol for acquiring a high-quality 1H NMR spectrum of 4-Bromo-2,5-difluoro-N-methylaniline.

Sample Preparation
  • Weighing : Accurately weigh approximately 5-10 mg of 4-Bromo-2,5-difluoro-N-methylaniline.

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer : Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion : Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically sufficient.

    • Number of Scans : A minimum of 8 or 16 scans is recommended to achieve a good signal-to-noise ratio.

    • Spectral Width : Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

    • Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is recommended.

  • Data Processing :

    • Fourier Transform : Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing : Manually or automatically phase the spectrum to obtain pure absorption peaks.

    • Baseline Correction : Apply a baseline correction to ensure a flat baseline.

    • Integration : Integrate the signals to determine the relative number of protons.

    • Peak Picking : Identify the chemical shifts of all peaks.

Visualizing the Analysis Workflow

The logical flow of the 1H NMR spectral analysis can be visualized as follows:

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Peaks phase_baseline->integrate assign Assign Signals integrate->assign compare Compare with Reference Spectra assign->compare elucidate Elucidate Structure compare->elucidate Molecule_Structure cluster_molecule 4-Bromo-2,5-difluoro-N-methylaniline C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 F2 F C2->F2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 F5 F C5->F5 C6->C1 H6 H C6->H6 H_N H N->H_N CH3 CH₃ N->CH3

Caption: Structure of 4-Bromo-2,5-difluoro-N-methylaniline.

Conclusion

The 1H NMR spectral analysis of 4-Bromo-2,5-difluoro-N-methylaniline is a prime example of how fundamental NMR principles can be applied to elucidate complex molecular structures. By systematically comparing the predicted spectrum with those of simpler, related compounds, we can confidently assign each signal and understand the electronic and steric influences of the various substituents. The detailed experimental protocol provided ensures that researchers can obtain high-quality, reproducible data. This comprehensive approach, integrating predictive analysis with robust experimental methodology, is crucial for advancing research in drug discovery and materials science where unambiguous structural confirmation is paramount.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Reaxys. (n.d.). 4-bromo-2,5-difluoro-N-methylaniline. Retrieved from [Link]

A Comparative Guide to LC-MS Fragmentation Patterns for the Identification of 4-Bromo-2,5-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of novel compounds is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, offering both separation and structural elucidation capabilities. This guide provides an in-depth technical comparison of ionization and fragmentation techniques for the confident identification of 4-Bromo-2,5-difluoro-N-methylaniline, a halogenated aromatic amine of interest. We will explore the causality behind experimental choices and present supporting data to ensure a self-validating analytical approach.

The Analytical Challenge: Distinguishing Isomers and Achieving Confident Identification

Halogenated aromatic amines are a class of compounds frequently encountered in drug discovery and materials science. Their structural characterization by mass spectrometry presents unique opportunities and challenges. The presence of bromine, with its distinct isotopic signature, provides a powerful diagnostic tool.[1][2][3][4] However, the potential for isomeric variants and the need for comprehensive fragmentation data necessitate a carefully considered analytical strategy.

Ionization Techniques: A Comparative Analysis for Aromatic Amines

The initial step in any LC-MS analysis is the efficient ionization of the target analyte. For small, moderately polar molecules like 4-Bromo-2,5-difluoro-N-methylaniline, two primary atmospheric pressure ionization (API) techniques are typically considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[5][6]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[5][7][8] It typically generates protonated molecules, [M+H]⁺, in positive ion mode. Given the presence of the basic amine group, 4-Bromo-2,5-difluoro-N-methylaniline is expected to ionize efficiently via ESI.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more effective for less polar and more volatile compounds.[5][8] While it can also be used for aromatic amines, ESI is often the preferred starting point due to the higher likelihood of forming stable protonated molecules with minimal in-source fragmentation.[7][9][10] Recent studies have shown that the ionization efficiency in APCI can be more complex than previously thought and may parallel ESI for some compounds.[11]

For the purpose of this guide, we will proceed with the assumption of Electrospray Ionization (ESI) in positive ion mode as the optimal choice for generating the precursor ion of 4-Bromo-2,5-difluoro-N-methylaniline for subsequent fragmentation analysis.

Fragmentation Methods: Unraveling the Molecular Structure

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In this process, the precursor ion is isolated and then fragmented to produce a characteristic pattern of product ions. The two most common fragmentation techniques in modern mass spectrometers are Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD).

  • Collision-Induced Dissociation (CID): CID is a resonant excitation process that occurs in an ion trap.[12] It involves multiple low-energy collisions with an inert gas, which leads to the fragmentation of the weakest bonds.[12] This often results in a limited number of dominant fragment ions.

  • Higher-energy C-trap Dissociation (HCD): HCD is a beam-type fragmentation technique that occurs in a dedicated collision cell.[12][13][14] It involves higher collision energies and can lead to a richer fragmentation spectrum with more diverse product ions, providing more comprehensive structural information.[12][15][16]

For the identification of 4-Bromo-2,5-difluoro-N-methylaniline, HCD is the preferred method as it is likely to generate a greater number of structurally informative fragments, aiding in the differentiation from potential isomers.

Interpreting the Mass Spectrum: The Telltale Signature of Bromine

The most distinctive feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (specifically, 50.69% ⁷⁹Br and 49.31% ⁸¹Br).[1] This results in a characteristic "M" and "M+2" peak cluster for any ion containing a single bromine atom, where the two peaks are of roughly equal intensity and separated by two mass-to-charge units (m/z).[1][2][3][4]

Experimental Protocol: LC-MS/MS Analysis of 4-Bromo-2,5-difluoro-N-methylaniline

This protocol outlines a robust method for the analysis of 4-Bromo-2,5-difluoro-N-methylaniline using LC-MS/MS.

1. Sample Preparation:

  • Dissolve the reference standard of 4-Bromo-2,5-difluoro-N-methylaniline in methanol to a final concentration of 1 µg/mL.
  • For unknown samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and dissolve the final extract in methanol.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 10% B to 90% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 350 °C.
  • Sheath Gas Flow: 40 arbitrary units.
  • Auxiliary Gas Flow: 10 arbitrary units.
  • Full Scan MS: m/z 100-300.
  • MS/MS Fragmentation: Higher-energy C-trap Dissociation (HCD).
  • Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40.
  • Resolution: 30,000.

Predicted Fragmentation Pattern and Data Interpretation

The molecular formula for 4-Bromo-2,5-difluoro-N-methylaniline is C₇H₆BrF₂N. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 221.97 m/z for the ⁷⁹Br isotope and 223.97 m/z for the ⁸¹Br isotope.

Table 1: Predicted m/z Values for the Molecular Ion and Key Fragments of 4-Bromo-2,5-difluoro-N-methylaniline.

Ion DescriptionProposed StructurePredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)
[M+H]⁺ Protonated Molecule 221.97 223.97
[M+H - CH₃]⁺Loss of a methyl radical206.96208.96
[M+H - HF]⁺Loss of hydrogen fluoride201.96203.96
[M+H - Br]⁺Loss of a bromine radical142.06-
[C₆H₃F₂N]⁺Bromine and methyl loss128.02-

The fragmentation of N-alkylanilines often involves cleavage of the C-N bond and loss of the alkyl group.[17][18][19] For 4-Bromo-2,5-difluoro-N-methylaniline, the primary fragmentation pathways are expected to involve the loss of the methyl group, a bromine radical, and potentially hydrogen fluoride.

Visualization of the Analytical Workflow and Fragmentation Pathway

G cluster_workflow Analytical Workflow Sample Sample Preparation LC LC Separation (C18) Sample->LC ESI ESI (+) LC->ESI MS1 Full Scan MS (m/z 100-300) ESI->MS1 Isolation Precursor Ion Isolation (m/z 222 & 224) MS1->Isolation HCD HCD Fragmentation Isolation->HCD MS2 MS/MS Analysis HCD->MS2 Data Data Interpretation MS2->Data

Caption: High-level overview of the LC-MS/MS workflow.

G cluster_frags cluster_secondary M [M+H]⁺ m/z 221.97 / 223.97 F1 [M+H - CH₃]⁺ m/z 206.96 / 208.96 M->F1 -CH₃ F2 [M+H - HF]⁺ m/z 201.96 / 203.96 M->F2 -HF F3 [M+H - Br]⁺ m/z 142.06 M->F3 -Br F4 [C₆H₃F₂N]⁺ m/z 128.02 F1->F4 -Br

Caption: Predicted fragmentation pathway for 4-Bromo-2,5-difluoro-N-methylaniline.

Conclusion

The confident identification of 4-Bromo-2,5-difluoro-N-methylaniline by LC-MS is readily achievable through a systematic approach that leverages the compound's inherent chemical properties. The use of electrospray ionization in positive mode is optimal for generating the protonated molecular ion. Subsequent fragmentation using Higher-energy C-trap Dissociation (HCD) provides a rich and informative product ion spectrum. The unequivocal signature of the bromine isotopic pattern, with its characteristic 1:1 M and M+2 peaks, serves as a powerful confirmation of the presence of bromine in the molecule and its fragments. By combining chromatographic separation with detailed mass spectral interpretation, researchers can achieve unambiguous identification, a critical step in drug development and chemical research.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. [Link]

  • Isotopes in Mass Spectrometry - Chemistry Steps. [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - ResearchGate. [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. [Link]

  • Mass Spectrometry - MSU chemistry. [Link]

  • mass spectra - the M+2 peak - Chemguide. [Link]

  • 6.4: Isotope Abundance - Chemistry LibreTexts. [Link]

  • Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation | CORESTA. [Link]

  • Difference between HCD and CID collision induced dissociations? [Link]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC. [Link]

  • Electrospray and APCI Mass Analysis - AxisPharm. [Link]

  • Collision-induced dissociation - Wikipedia. [Link]

  • Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed. [Link]

  • MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling - PREMIER Biosoft. [Link]

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  • ESI vs APCI. Which ionization should I choose for my application? - YouTube. [Link]

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  • Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. [Link]

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HPLC method development for 4-Bromo-2,5-difluoro-N-methylaniline purity testing

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

Executive Summary

The accurate purity determination of halogenated pharmaceutical intermediates like 4-Bromo-2,5-difluoro-N-methylaniline presents a unique chromatographic challenge. Standard reversed-phase methodologies often fail to resolve closely related positional isomers and des-alkylated impurities due to their nearly identical hydrophobicities. This guide provides an objective, data-backed comparison between traditional C18 stationary phases and Pentafluorophenyl (PFP) phases, detailing the mechanistic causality behind column selection and offering a fully validated, step-by-step method development protocol.

Analyte Profiling & Mechanistic Rationale

To develop a robust High-Performance Liquid Chromatography (HPLC) method, one must first deconstruct the physicochemical properties of the target analyte[1].

4-Bromo-2,5-difluoro-N-methylaniline contains three critical structural features that dictate its chromatographic behavior:

  • Aromatic Ring with Halogen Substituents (Br, F): The highly electronegative fluorine atoms and the bulky bromine atom create a highly specific electron density distribution and steric profile.

  • Positional Isomerism Risk: Synthesis often yields positional isomers (e.g., 5-Bromo-2,4-difluoro-N-methylaniline) which have identical molecular weights and nearly identical partition coefficients (LogP).

  • Secondary Amine Group: The basic nitrogen can interact with residual acidic silanols on the silica support of the column, leading to severe peak tailing if the mobile phase pH is not strictly controlled[1].

The C18 vs. PFP Selectivity Paradigm

Traditional C18 (Octadecylsilane) columns rely almost exclusively on hydrophobic (London dispersion) forces. When separating halogenated positional isomers, C18 phases often result in co-elution because the overall hydrophobicity of the isomers is indistinguishable[2].

Conversely, PFP (Pentafluorophenyl) stationary phases offer orthogonal selectivity. PFP columns excel in this specific application due to multiple simultaneous retention mechanisms[3]:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich regions of the analyte's aromatic ring.
    
  • Dipole-Dipole & Hydrogen Bonding: The highly polar C-F bonds on the stationary phase interact with the halogens on the analyte.

  • Shape Selectivity: The rigid planar structure of the PFP ligand provides superior steric recognition, easily distinguishing between ortho, meta, and para halogen substitutions[2].

G A Analyte: 4-Bromo-2,5-difluoro-N-methylaniline Challenge: Isomer Separation B1 Standard C18 Phase (Hydrophobic Interactions Only) A->B1 Default Approach B2 PFP Stationary Phase (Dipole, π-π, Shape Selectivity) A->B2 Orthogonal Approach C1 Co-elution of Positional Isomers (Rs < 1.5) B1->C1 C2 Baseline Resolution (Rs > 2.0) B2->C2

Fig 1. Decision matrix for halogenated aniline HPLC method development.

Experimental Protocol: A Self-Validating System

To objectively compare the performance of C18 and PFP phases, the following standardized gradient method was developed. The protocol incorporates strict System Suitability Testing (SST) criteria to ensure the method is self-validating prior to sample analysis[4].

Reagents and Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. (Rationale: A pH of ~2.0 ensures the secondary amine is fully protonated, preventing secondary silanol interactions and minimizing peak tailing).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Sample Solution: 0.5 mg/mL of 4-Bromo-2,5-difluoro-N-methylaniline spiked with 0.5% (w/w) of known impurities (Des-methyl impurity and Positional Isomer).

Chromatographic Conditions
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Columns Tested:

    • Column A (C18): 100 mm × 2.1 mm, 1.7 µm particle size.

    • Column B (PFP): 100 mm × 2.1 mm, 1.7 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Maintains low backpressure and improves mass transfer).

  • Detection Wavelength: 254 nm (Extracted from 200-400 nm 3D data).

  • Injection Volume: 2.0 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
1.0 90 10
8.0 30 70
9.0 10 90
10.0 10 90
10.1 90 10

| 13.0 | 90 | 10 |

System Suitability Criteria (Self-Validation)

Before accepting any data, the system must pass the following criteria using a standard check solution:

  • Resolution (

    
    ):  > 2.0 between 4-Bromo-2,5-difluoro-N-methylaniline and its closest eluting isomer.
    
  • Tailing Factor (

    
    ):  ≤ 1.5 for the main peak.
    
  • %RSD of Peak Area: ≤ 1.0% (n=5 injections).

Comparative Performance Data

The spiked sample was analyzed using both the C18 and PFP columns under identical gradient conditions. The quantitative results are summarized in Table 1.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

Analyte / ImpurityC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
PFP Tailing Factor (

)
Des-methyl Impurity (4-Bromo-2,5-difluoroaniline)4.82N/A5.15N/A1.10
Target API (4-Bromo-2,5-difluoro-N-methylaniline)5.453.16.305.81.05
Positional Isomer (5-Bromo-2,4-difluoro-N-methylaniline)5.580.8 (Fail) 6.853.2 (Pass) 1.08
Data Interpretation & Causality
  • Resolution Failure on C18: The C18 column failed to resolve the target compound from its positional isomer (

    
     = 0.8). Because the hydrophobic surface area of both isomers is virtually identical, dispersive forces alone cannot separate them.
    
  • Superior Selectivity on PFP: The PFP column achieved baseline resolution (

    
     = 3.2). The differing positions of the highly electronegative fluorine atoms on the aromatic ring create distinct dipole moments. The PFP phase's fluorinated surface selectively interacts with these dipoles, retaining the 5-Bromo-2,4-difluoro isomer slightly longer than the 4-Bromo-2,5-difluoro target[2][3].
    
  • Peak Shape: The use of 0.1% TFA successfully masked silanol interactions, resulting in excellent tailing factors (

    
     < 1.1) on both columns, proving that the resolution difference is purely a function of stationary phase selectivity, not column efficiency.
    

Conclusion

For the purity testing of highly halogenated aromatic amines such as 4-Bromo-2,5-difluoro-N-methylaniline, standard C18 columns are fundamentally ill-equipped to resolve positional isomers due to a lack of orthogonal retention mechanisms.

As demonstrated by the experimental data, transitioning to a Pentafluorophenyl (PFP) stationary phase is not just an optimization step, but a strict requirement for achieving baseline resolution. By combining the shape selectivity and dipole-dipole interactions of the PFP phase with a low-pH mobile phase to control amine ionization, analytical scientists can establish a highly robust, self-validating assay suitable for stringent pharmaceutical quality control.

References

  • Top Three HPLC Method Development Tips | LCGC International LCGC International URL:[Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work LCGC International URL:[Link]

  • ACE C18-PFP Technical Brochure Advanced Chromatography Technologies URL:[Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis Pharmaceutical Technology URL:[Link]

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A Strategic Guide to Bioisosteric Replacement of 4-Bromo-2,5-difluoro-N-methylaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The starting fragment, 4-Bromo-2,5-difluoro-N-methylaniline, presents a unique scaffold with several opportunities for bioisosteric replacement to enhance efficacy, improve metabolic stability, and mitigate potential toxicity. This guide provides a comprehensive comparison of potential bioisosteric replacements, supported by scientific rationale and detailed experimental protocols for their evaluation.

The Rationale for Bioisosteric Modification of the Aniline Scaffold

Aniline moieties, while synthetically versatile, are often associated with metabolic liabilities. The electron-rich aromatic ring is susceptible to oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites that can cause idiosyncratic adverse drug reactions.[1] Bioisosteric replacement is a powerful strategy to address these liabilities while retaining or improving the desired biological activity.[2][3] For the 4-Bromo-2,5-difluoro-N-methylaniline scaffold, we will consider bioisosteric replacements for three key regions: the aniline core, the halogen substituents, and the N-methyl group.

Bioisosteric Replacement of the Aniline Core: Moving to Saturated Scaffolds

A primary strategy to mitigate the metabolic risks associated with the aniline ring is its replacement with saturated, three-dimensional carbocyclic or heterocyclic scaffolds.[4][5] These bioisosteres aim to mimic the spatial and electronic properties of the aniline group while offering enhanced metabolic stability due to the absence of an easily oxidizable aromatic ring.[6][7]

dot

Caption: Bioisosteric replacement of the aniline core with saturated carbocycles.

BioisostereKey Physicochemical PropertiesSynthetic AccessibilityPotential Impact on Biological Activity
1-Aminobicyclo[1.1.1]pentane (aminoBCP) Increased sp³ character, improved solubility and permeability.[4]Increasingly accessible through multi-step syntheses.[8]Can maintain or improve potency by providing a favorable exit vector.
1-Aminobicyclo[2.2.2]octane (aminoBCO) Rigid scaffold, can improve binding affinity through entropic effects.[4]Commercially available precursors, established synthetic routes.Rigidity can enhance selectivity for the target protein.
1-Aminocubane (aminoCUB) Highly rigid and three-dimensional, unique steric profile.[7]Challenging multi-step synthesis.The unique vector may allow for novel interactions with the target.
1-Aminonorbornane (aminoNB) Tunable lipophilicity based on substitution.[5]Accessible through various synthetic routes.Can improve metabolic stability compared to the parent aniline.[5]

Bioisosteric Replacement of Halogen Substituents

The bromo and fluoro substituents on the aromatic ring play a crucial role in modulating the electronic properties and binding interactions of the molecule. Bioisosteric replacement of these halogens can fine-tune these properties.

Bromine Bioisosteres

The bromine atom can be replaced with other groups of similar size and electronic character to modulate properties like lipophilicity and metabolic stability.

BioisostereRationale for ReplacementPotential Impact
Trifluoromethyl (-CF₃) Similar size to a bromine atom, but more lipophilic and metabolically stable.Can enhance binding affinity through favorable interactions and block metabolic hotspots.
Cyano (-CN) Similar size and linear geometry, acts as a hydrogen bond acceptor.May introduce new hydrogen bonding interactions with the target protein.
Ethynyl (-C≡CH) Linear geometry and similar size, can participate in various interactions.Can serve as a synthetic handle for further derivatization.
Fluorine Bioisosteres

Fluorine's high electronegativity and small size make it a unique substituent. Its replacement is less common but can be considered to subtly alter electronic properties.

BioisostereRationale for ReplacementPotential Impact
Hydroxyl (-OH) Can act as a hydrogen bond donor and acceptor.May introduce key hydrogen bonding interactions, but can also be a site for metabolism.
Methyl (-CH₃) Similar in size to fluorine.Can fill a hydrophobic pocket and is generally metabolically stable.

Bioisosteric Replacement of the N-Methyl Group

The N-methyl group influences the basicity, lipophilicity, and metabolic profile of the aniline nitrogen. Its replacement can have a significant impact on these properties.

BioisostereRationale for ReplacementPotential Impact
N-Ethyl (-CH₂CH₃) Increases lipophilicity and steric bulk.May improve binding affinity by filling a larger hydrophobic pocket.
N-Cyclopropyl Introduces conformational rigidity and a different metabolic profile.Can improve metabolic stability and binding affinity.
N-Oxide Increases polarity and reduces basicity.Can improve solubility and alter the drug's ADME profile.[9]
Trifluoroethylamine (-CH₂CF₃) Reduces basicity of the amine and can act as a hydrogen bond donor.[10]Can improve metabolic stability and introduce new binding interactions.[10]

Experimental Evaluation of Bioisosteric Replacements

A systematic evaluation of the synthesized bioisosteres is crucial to determine their viability as drug candidates. The following experimental workflow outlines the key assays for a comprehensive comparison.

dot

Experimental_Workflow cluster_InVitro In Vitro Assays Synthesis Synthesis of Bioisosteres Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro InVivo In Vivo Evaluation (for promising candidates) InVitro->InVivo Lead Selection Binding Target Binding Assay InVitro->Binding Metabolic Metabolic Stability Assay (Microsomes/Hepatocytes) InVitro->Metabolic Permeability Cell Permeability Assay (Caco-2) InVitro->Permeability Toxicity Cytotoxicity Assay InVitro->Toxicity

Caption: Experimental workflow for the evaluation of bioisosteres.

Experimental Protocols

1. Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of the compounds to phase I metabolism.[1][2][11][12][13]

  • Materials: Human liver microsomes (HLMs), NADPH regenerating system, test compounds, positive control (e.g., testosterone), and quenching solution (ice-cold acetonitrile with an internal standard).

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the HLM suspension and the test compound. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the quenching solution.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to determine the metabolic stability of each compound.

2. Caco-2 Permeability Assay

This assay predicts the intestinal absorption of the compounds.[14][15][16][17][18]

  • Materials: Caco-2 cells cultured on permeable supports, transport buffer (e.g., Hank's Balanced Salt Solution), test compounds, and reference compounds (e.g., atenolol for low permeability and propranolol for high permeability).

  • Procedure:

    • Seed Caco-2 cells on permeable supports and culture for 21-25 days to allow for differentiation and formation of a monolayer.

    • Wash the cell monolayers with transport buffer.

    • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

    • At various time points, collect samples from the receiver compartment.

    • Analyze the samples by LC-MS/MS to determine the concentration of the test compound that has permeated the monolayer.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.

Conclusion

The bioisosteric replacement of the 4-Bromo-2,5-difluoro-N-methylaniline scaffold offers a promising avenue for the optimization of lead compounds. By systematically replacing the aniline core, halogen substituents, and the N-methyl group, researchers can fine-tune the physicochemical and pharmacokinetic properties of the molecule. The proposed bioisosteres, coupled with a rigorous experimental evaluation workflow, provide a solid framework for the development of safer and more effective drug candidates. This strategic approach, grounded in the principles of medicinal chemistry, is essential for navigating the complexities of modern drug discovery.

References

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved March 7, 2026, from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). Retrieved March 7, 2026, from [Link]

  • Sodano, T. M., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(10), 1785–1788.
  • Sodano, T. M., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(10), 1785-1788.
  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dai, L., et al. (2023). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Request PDF. Retrieved from [Link]

  • Microsomal Stability Assay - Creative Bioarray. (n.d.). Retrieved March 7, 2026, from [Link]

  • Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)
  • Shang, S., et al. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • 3.9. Microsomal Metabolic Stability. (2020). Bio-protocol, 10(15), e3693.
  • Zhang, X., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1024599.
  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset. Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • Method for Determination of Drug Permeability. (2023, May 8). Labinsights. Retrieved from [Link]

  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp)–N coupling. (2025). ResearchGate. Retrieved from [Link]

  • Lennernäs, H., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2534.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter. Retrieved from [Link]

  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved from [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. Retrieved from [Link]

  • 1.6: Drug Modifications to Improve Stability. (2024, December 29). Chemistry LibreTexts. Retrieved from [Link]

  • Metabolically stable bioisosters of anilines. (2021, March 26). Chemspace. Retrieved from [Link]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. MacMillan Group Meeting.
  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. (2025, January 22). PMC. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Tice, C. M. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Future Medicinal Chemistry, 5(2), 213–243.
  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Navigating the Synthesis of 2-Bromo-4,5-difluoroaniline: Key Considerations for Chemical Manufacturers. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC. Retrieved from [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (n.d.). ChemRxiv. Retrieved from [Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025, April 21). Baruch S. Blumberg Institute. Retrieved from [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved from [Link]

  • From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. (2025, November 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes. (2024, April 19). Beilstein Journals. Retrieved from [Link]

  • Selected examples for the synthesis of N‐methyl aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • comparison of synthetic routes to substituted difluoroquinoxalines. (2025). Benchchem.
  • Bioisosteres in Drug Design – “Escape from Flatland”. (2023, April 7). Retrieved from [Link]

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A Comparative Guide to Quality Control Reference Standards for 4-Bromo-2,5-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Quality Control for a Niche Pharmaceutical Intermediate

4-Bromo-2,5-difluoro-N-methylaniline is a halogenated and N-methylated aniline derivative that serves as a specialized building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms, offers medicinal chemists a valuable scaffold for modulating the physicochemical and pharmacological properties of drug candidates. The presence and position of these halogens can significantly influence a molecule's metabolic stability, binding affinity, and overall efficacy.

Given its role as a precursor to active pharmaceutical ingredients (APIs), the quality of 4-Bromo-2,5-difluoro-N-methylaniline is of paramount importance. The presence of impurities, even in trace amounts, can have significant downstream consequences, potentially leading to the formation of undesired side-products, reduced yields, and, most critically, the introduction of toxic components into the final drug product. Therefore, robust analytical methods for the comprehensive quality control of this intermediate are essential to ensure the safety, efficacy, and batch-to-batch consistency of the resulting API.

This guide provides a comparative overview of reference standards and analytical methodologies for the quality control of 4-Bromo-2,5-difluoro-N-methylaniline. Due to the compound's niche status, publicly available, validated analytical monographs are scarce. Consequently, this guide synthesizes best-practice approaches derived from the analysis of structurally related halogenated and N-methylated anilines, providing a robust framework for establishing in-house quality control specifications.

Physicochemical Properties and Identification

A crucial first step in quality control is the unambiguous identification of the material. This is achieved through a combination of physical and spectroscopic techniques.

PropertyTypical Value/DataSource
CAS Number 1233501-66-0[1]
Molecular Formula C₇H₆BrF₂NN/A
Molecular Weight 222.03 g/mol N/A
Appearance Off-white to light brown solidN/A
Purity (typical) ≥97%[1]

Spectroscopic Identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful technique for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-methyl group. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching (if any secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), C-N stretching, and C-F and C-Br stretching.

Purity and Impurity Profiling: A Multi-faceted Approach

Ensuring the purity of 4-Bromo-2,5-difluoro-N-methylaniline requires the use of high-resolution separation techniques to detect and quantify any impurities. The choice of method will depend on the volatility and thermal stability of the compound and its potential impurities.

Potential Impurities

A thorough understanding of the synthetic route is critical for predicting potential impurities. The synthesis of 4-Bromo-2,5-difluoro-N-methylaniline likely proceeds in two key steps:

  • Bromination of 2,5-difluoroaniline: This step can lead to regioisomeric impurities (different positions of the bromine atom) or poly-brominated species.

  • N-methylation of 4-Bromo-2,5-difluoroaniline: This reaction may result in unreacted starting material, over-methylation (N,N-dimethylated product), or by-products from the methylating agent.

Common Classes of Impurities:

  • Starting Materials: Unreacted 4-Bromo-2,5-difluoroaniline.

  • Process-Related Impurities:

    • Regioisomers of bromination.

    • Poly-halogenated species.

    • N,N-dimethylated analog (4-Bromo-2,5-difluoro-N,N-dimethylaniline).

  • Degradation Products: Anilines can be susceptible to oxidation and color change upon exposure to air and light.

Comparative Analytical Techniques for Purity Assessment
Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile and thermally stable compounds.May require derivatization for less volatile compounds; thermal degradation is a risk.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Versatile for a wide range of compounds; non-destructive.May require longer analysis times; solvent consumption.

Experimental Protocols: Best-Practice Methodologies

The following protocols are provided as a starting point for method development and validation. They are based on established methods for similar halogenated anilines.

Gas Chromatography (GC-FID) for Purity and Impurity Profiling

Rationale: GC is an excellent choice for separating volatile impurities and for the primary assay if the compound is thermally stable. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds.

Workflow for GC Analysis:

Caption: A typical workflow for the GC analysis of 4-Bromo-2,5-difluoro-N-methylaniline.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh approximately 25 mg of the 4-Bromo-2,5-difluoro-N-methylaniline reference standard and dissolve in 10 mL of methanol or a suitable solvent to create a stock solution.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms)

    • Inlet Temperature: 250°C

    • Detector Temperature (FID): 280°C

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 250°C at 10°C/minute, and hold for 5 minutes.

    • Injection Volume: 1 µL

  • Data Analysis: Determine the area percent of the main peak and any impurities. For quantitative analysis, a calibration curve should be prepared using a certified reference standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

Rationale: HPLC is a versatile and robust technique for the analysis of anilines, which can sometimes be thermally labile. UV detection is suitable as the aromatic ring provides strong chromophores.

Logical Relationship for HPLC Method Development:

HPLC_Development node_start Objective: Separate 4-Bromo-2,5-difluoro-N-methylaniline from potential impurities node_column node_column node_start->node_column node_mobile node_mobile node_column->node_mobile node_detection node_detection node_mobile->node_detection node_validation Method Validation {Linearity|Accuracy|Precision|LOD/LOQ} node_detection->node_validation

Caption: Logical steps for developing an HPLC method for 4-Bromo-2,5-difluoro-N-methylaniline.

Step-by-Step Protocol:

  • Standard and Sample Preparation: Prepare standard and sample solutions at a concentration of approximately 0.5 mg/mL in a mixture of acetonitrile and water.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: As with GC, calculate the area percent of the main peak and impurities. For accurate quantification, a validated method with a calibration curve is required.

Conclusion: Establishing a Robust Quality Control Framework

The quality control of 4-Bromo-2,5-difluoro-N-methylaniline is essential for ensuring the integrity of the final pharmaceutical products. While a dedicated pharmacopeial monograph may not be available, a robust quality control strategy can be implemented by leveraging established analytical techniques for similar compounds. A combination of spectroscopic methods for identity and chromatographic techniques (GC and/or HPLC) for purity and impurity profiling provides a comprehensive approach. Method development should be guided by an understanding of the compound's synthesis to anticipate potential impurities. The protocols and comparative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate in-house reference standards and quality control procedures for 4-Bromo-2,5-difluoro-N-methylaniline.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2,5-difluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2,5-difluoro-N-methylaniline (CAS No. 1233501-66-0)[1], a halogenated aromatic amine. Our focus is to instill a deep understanding of the chemical's hazardous nature and the causality behind each disposal step, ensuring the safety of personnel and the protection of our environment.

Hazard Profile and Immediate Safety Protocols

Understanding the hazard profile is the bedrock of safe handling. Based on analogous compounds, 4-Bromo-2,5-difluoro-N-methylaniline is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] The presence of bromine and fluorine atoms classifies it as a halogenated organic compound, which carries specific environmental concerns and disposal regulations.[3][4]

1.1 Personal Protective Equipment (PPE) - Your First Line of Defense

All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or vapors. The required PPE includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of as contaminated waste after handling.[5]

  • Body Protection: A flame-retardant lab coat, fully fastened, and appropriate footwear are required.[5]

1.2 Engineering Controls

Facilities must be equipped with operational eyewash stations and safety showers in the immediate vicinity of the handling area.[2] Adequate ventilation is crucial to keep airborne concentrations low.[4]

ParameterInformation
GHS Hazard Statements Based on analogue (4-Bromo-2,5-difluoroaniline): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
Primary Disposal Method Controlled incineration at a licensed chemical destruction plant with flue gas scrubbing.[6]
Environmental Concerns As a halogenated organic compound, it is subject to strict land disposal restrictions.[1][4] Discharge into the environment or sewer systems must be avoided.[5][6]
Recommended PPE Chemical safety goggles, face shield, nitrile gloves, lab coat.[5]
Incompatible Materials Strong oxidizing agents, strong acids.[7]

Spill Management and Decontamination

Accidents, though preventable, require a prepared response. The objective is to contain, clean, and decontaminate without creating additional hazards.

2.1 Spill Cleanup Protocol

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation. Remove all sources of ignition.[6]

  • Containment: Prevent further spread of the spill. Do not allow the chemical to enter drains or waterways.[5][6]

  • Cleanup: For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[5] For liquid spills or solutions, use an inert absorbent material like vermiculite or sand.

  • Collection: Place all contaminated absorbent material and spilled substance into a suitable, sealable, and clearly labeled container for disposal as hazardous waste.[6][8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

Step-by-Step Waste Disposal Protocol

The guiding principle for disposing of halogenated organic compounds is to prevent their release into the environment. Landfilling is generally prohibited due to the risk of groundwater contamination.[1][4]

3.1 Waste Segregation and Storage

Proper segregation is critical to prevent dangerous chemical reactions.

  • Waste Container: Collect waste 4-Bromo-2,5-difluoro-N-methylaniline and materials contaminated with it in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[7]

3.2 Final Disposal Method

The preferred and most environmentally responsible method for the disposal of halogenated aromatic amines is incineration .

  • Mechanism: High-temperature incineration in a licensed hazardous waste facility ensures the complete destruction of the organic molecule.[6] However, the combustion of halogenated compounds can produce harmful byproducts like hydrogen bromide (HBr), hydrogen fluoride (HF), and potentially brominated/chlorinated dioxins.

  • Regulatory Requirement: For this reason, disposal must be carried out in an incinerator equipped with flue gas scrubbing technology.[6] This system neutralizes acidic gases and captures other pollutants before they are released into the atmosphere.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the safe disposal of 4-Bromo-2,5-difluoro-N-methylaniline.

G cluster_lab In-Lab Procedures cluster_disposal External Disposal Facility A Waste Generation (Pure compound, contaminated labware, spill cleanup debris) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into Designated Container B->C D Is container compatible and in good condition? C->D E Seal and Label Container 'Hazardous Waste: 4-Bromo-2,5-difluoro-N-methylaniline' D->E Yes H Obtain new, compatible waste container D->H No F Store in Secure Secondary Containment Area E->F G Request Waste Pickup (Follow Institutional Protocol) F->G I Licensed Waste Hauler Transports Waste G->I H->C J Waste Received at Licensed Disposal Facility I->J K Waste Profile Verification J->K L High-Temperature Incineration with Flue Gas Scrubbing K->L M Final Destruction & Neutralization L->M

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.